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  • Product: 3-(4-Methyl-2-nitrophenoxy)azetidine
  • CAS: 1219982-28-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Methodologies of 3-(4-Methyl-2-nitrophenoxy)azetidine: A Technical Guide

Executive Summary 3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1)[1][2] is a highly specialized heterocyclic building block frequently utilized in the development of central nervous system (CNS) therapeutics. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1)[1][2] is a highly specialized heterocyclic building block frequently utilized in the development of central nervous system (CNS) therapeutics. The molecule features a strained four-membered azetidine ring linked via an ether bridge to a 4-methyl-2-nitrophenyl moiety. This guide provides an in-depth analysis of its physicochemical profile, details a self-validating synthetic methodology, and maps its pharmacophoric relevance in modern drug discovery.

Structural Overview & Physicochemical Profiling

The physicochemical profile of 3-(4-Methyl-2-nitrophenoxy)azetidine is dictated by the interplay between the basic azetidine nitrogen and the electron-withdrawing nitro group on the aromatic ring. The compound is designed to balance lipophilicity and basicity while maintaining a low molecular weight, making it an ideal scaffold for BBB-penetrant drugs[2].

Quantitative Physicochemical Data
Physicochemical ParameterValue / Description
CAS Number 1219982-28-1
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
pKa (Azetidine NH) ~8.5 - 9.0 (Calculated)
LogP (Neutral form) ~2.1
LogD (pH 7.4) ~0.5 - 0.8
Topological Polar Surface Area (TPSA) ~67 Ų
Solubility Profile Soluble in DMSO, DCM, MeOH; poorly soluble in neutral water (free base)[2].

Expert Insight: The unsubstituted azetidine ring acts as a secondary amine with a pKa typically around 10.4. However, the inductive electron-withdrawing effect of the phenoxy ether linkage—amplified by the ortho-nitro group—lowers this pKa to approximately 8.5–9.0. At physiological pH (7.4), the compound exists predominantly in its protonated (cationic) state, which significantly enhances its aqueous solubility compared to its neutral LogP. Furthermore, the TPSA of ~67 Ų falls perfectly within the optimal range (< 90 Ų) for passive blood-brain barrier (BBB) penetration.

Synthetic Methodology

The synthesis of 3-(aryloxy)azetidines is typically achieved via Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu etherification ()[3]. For 3-(4-Methyl-2-nitrophenoxy)azetidine, the SNAr approach is highly efficient due to the activating nature of the ortho-nitro group on the electrophile.

Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the secondary alcohol of the azetidine, generating a highly nucleophilic alkoxide. The nitro group on the aryl fluoride is mechanistically essential; it stabilizes the transient Meisenheimer complex via resonance, significantly lowering the activation energy for the substitution.

Step 1: Alkoxide Formation

  • Dissolve 1.0 equivalent of 1-Boc-3-hydroxyazetidine in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Validation Checkpoint: Ensure THF is strictly anhydrous (KF < 50 ppm) to prevent the hydrolytic quenching of NaH.

  • Cool the solution to 0 °C and add 1.2 equivalents of NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

Step 2: SNAr Reaction 3. Add 1.1 equivalents of 4-fluoro-3-nitrotoluene dropwise. 4. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the starting alcohol and the emergence of a new, UV-active spot confirms conversion.

  • Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield 1-Boc-3-(4-methyl-2-nitrophenoxy)azetidine.

Step 3: Boc Deprotection Causality & Rationale: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used to cleave the Boc group. The acidic conditions protonate the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. The ether linkage remains intact because it is highly stable to non-nucleophilic acids like TFA. 6. Dissolve the intermediate in a 1:4 mixture of TFA:DCM and stir at room temperature for 2 hours. 7. Concentrate the mixture to remove excess TFA.

  • Validation Checkpoint: LC-MS analysis must show the expected mass [M+H]⁺ = 209.1, confirming complete deprotection without ether cleavage.

  • Neutralize the resulting TFA salt with saturated aqueous NaHCO₃ (pH ~8-9) and extract with DCM to isolate the free base of 3-(4-Methyl-2-nitrophenoxy)azetidine.

Synthesis A 1-Boc-3-hydroxyazetidine + 4-Fluoro-3-nitrotoluene B SNAr Reaction (NaH, THF, 0°C to RT) A->B C 1-Boc-3-(4-Methyl-2-nitrophenoxy) azetidine B->C D Boc Deprotection (TFA, DCM, RT) C->D E 3-(4-Methyl-2-nitrophenoxy) azetidine (TFA salt) D->E F Neutralization (Aq. NaHCO3) E->F G Final Product (Free Base) F->G

Workflow for the Synthesis of 3-(4-Methyl-2-nitrophenoxy)azetidine via SNAr.

Analytical Characterization & pKa Determination

To accurately determine the pKa of the azetidine nitrogen, a self-validating potentiometric titration is employed[3].

Protocol: Potentiometric Titration

Causality & Rationale: Potentiometry is chosen over UV-Vis spectrophotometry because the ionization of the remote azetidine nitrogen does not significantly alter the chromophore of the nitrophenyl group.

  • Accurately weigh ~5 mg of the synthesized free base and dissolve it in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength).

  • Add a known excess of standardized 0.1 M HCl to fully protonate the azetidine ring (bringing the pH to ~2.0).

  • Titrate the solution with standardized 0.1 M NaOH at a constant temperature (25.0 ± 0.1 °C) under a nitrogen blanket to prevent CO₂ absorption.

  • Validation Checkpoint: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point, and the pH at the half-equivalence volume precisely represents the pKa of the compound.

Pharmacological Relevance & Structural Mapping

Derivatives of 3-aryloxyazetidines are prominent in the development of CNS-active agents, including monoamine transporter ligands and Phosphodiesterase 9A (PDE9A) inhibitors ()[4][5]. The 3-(4-Methyl-2-nitrophenoxy)azetidine scaffold provides a highly rigidified vector for target engagement.

In the context of PDE9A inhibition, the azetidine nitrogen serves as a critical hydrogen-bond donor/acceptor, often interacting directly with conserved tyrosine residues (e.g., Tyr-424) in the binding pocket[5]. Simultaneously, the 4-methyl-2-nitrophenyl group occupies lipophilic sub-pockets, engaging in edge-to-face π-π stacking interactions with phenylalanine residues (e.g., Phe-456)[5]. The ether linkage provides just enough conformational flexibility to allow the two pharmacophores to adopt an optimal binding geometry while minimizing entropic penalties upon binding.

Pharmacophore Target CNS Target (e.g., PDE9A) Scaffold 3-Aryloxyazetidine Scaffold Scaffold->Target Binding Affinity & Selectivity Sub1 Azetidine Nitrogen (H-Bond Donor/Acceptor) Scaffold->Sub1 Sub2 Ether Linkage (Conformational Flexibility) Scaffold->Sub2 Sub3 4-Methyl-2-nitrophenyl Group (Pi-Pi Stacking, Lipophilic) Scaffold->Sub3 Sub1->Target H-Bonding (e.g., Tyr residues) Sub3->Target Hydrophobic/Pi interactions

Structural pharmacophore mapping of 3-aryloxyazetidines in CNS targets.

References

  • Title: Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Foreword: Unveiling the Molecular Architecture of a Novel Azetidine Derivative

An In-Depth Technical Guide to the Structural Characterization of 3-(4-Methyl-2-nitrophenoxy)azetidine The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique three-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of 3-(4-Methyl-2-nitrophenoxy)azetidine

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the structural characterization of a novel compound, 3-(4-Methyl-2-nitrophenoxy)azetidine. While this molecule may be novel, the principles and methodologies detailed herein are grounded in established analytical practices for related small molecules.[4][5][6]

As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to provide a logical and scientifically rigorous framework for elucidating and validating the structure of this and similar molecules. We will explore the "why" behind each experimental choice, ensuring a self-validating system of analysis that builds a complete and unambiguous structural picture. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the multifaceted process of structural characterization.

Synthetic Strategy: A Plausible Route to 3-(4-Methyl-2-nitrophenoxy)azetidine

A robust characterization begins with a pure sample, the synthesis of which informs our understanding of potential impurities and side products. A plausible and efficient route to the target compound involves a nucleophilic substitution reaction, a common method for preparing phenoxy-substituted azetidines.[1]

The proposed synthesis starts from a protected 3-hydroxyazetidine, which is activated by conversion to a better leaving group, such as a mesylate. This is followed by a Williamson ether synthesis with 4-methyl-2-nitrophenol. The final step involves the deprotection of the azetidine nitrogen.

Experimental Protocol: Synthesis of 3-(4-Methyl-2-nitrophenoxy)azetidine

Step 1: Mesylation of N-Boc-3-hydroxyazetidine

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Nucleophilic Substitution with 4-Methyl-2-nitrophenol

  • To a solution of 4-methyl-2-nitrophenol (1.1 equivalents) in a suitable solvent such as DMF, add a base like sodium hydride (1.2 equivalents) at 0 °C to form the phenoxide.

  • Add the crude mesylate from Step 1 (1 equivalent) dissolved in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring by LC-MS.

  • Cool the mixture, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Deprotection of the Azetidine Nitrogen

  • Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding diethyl ether, or neutralize with a base and extract to obtain the free base.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mesylation Mesylation N-Boc-3-hydroxyazetidine->Mesylation 4-Methyl-2-nitrophenol 4-Methyl-2-nitrophenol SN2 Nucleophilic Substitution (Williamson Ether Synthesis) 4-Methyl-2-nitrophenol->SN2 Mesylation->SN2 Deprotection N-Boc Deprotection SN2->Deprotection Final_Product 3-(4-Methyl-2-nitrophenoxy)azetidine Deprotection->Final_Product

Caption: Synthetic workflow for 3-(4-Methyl-2-nitrophenoxy)azetidine.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can unequivocally determine a structure. Instead, we rely on the synergy of multiple spectroscopic methods, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will employ ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) for a comprehensive analysis.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Aromatic Region (δ 6.5-8.5 ppm): The 4-methyl-2-nitrophenoxy group is expected to show three distinct aromatic proton signals. The nitro group is strongly electron-withdrawing, and the methyl and ether linkages are electron-donating, leading to a predictable substitution pattern on the aromatic ring.[7][8]

  • Azetidine Ring Protons (δ 3.5-5.5 ppm): The protons on the azetidine ring will appear in this region. The proton at C3, bonded to the oxygen, will likely be a multiplet around 5.0-5.5 ppm. The methylene protons at C2 and C4 will show complex splitting patterns due to coupling with each other and with the C3 proton.

  • Methyl Protons (δ 2.0-2.5 ppm): A singlet corresponding to the three protons of the methyl group on the aromatic ring is expected.[8]

  • NH Proton: The NH proton of the azetidine ring may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: This provides information on the number of different types of carbon atoms and their electronic environments.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons.

  • Azetidine Carbons (δ 40-80 ppm): The C3 carbon attached to the oxygen will be the most downfield of the azetidine carbons. The C2 and C4 carbons will appear further upfield.

  • Methyl Carbon (δ ~20 ppm): A single peak for the methyl carbon.

Table 1: Hypothetical NMR Data for 3-(4-Methyl-2-nitrophenoxy)azetidine

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ar-H (H6)~7.8 (d)-
Ar-H (H5)~7.2 (dd)-
Ar-H (H3)~7.0 (d)-
Azetidine CH-O~5.2 (m)~75
Azetidine CH₂-N~4.0 (m)~50
Azetidine NHbroad-
Ar-CH₃~2.3 (s)~20
Ar-C (ipso-O)-~155
Ar-C (ipso-NO₂)-~140
Ar-C (ipso-CH₃)-~135
Ar-CH-~128, 125, 115

Note: This data is illustrative and based on typical chemical shifts for similar functional groups.[7][8]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition.[9][10]

  • Expected Molecular Ion: For C₁₀H₁₂N₂O₃, the expected monoisotopic mass is approximately 208.0848 g/mol .

  • Fragmentation: Key fragmentation patterns would likely involve the cleavage of the ether bond and fragmentation of the azetidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11][12]

  • N-H Stretch: A peak in the range of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the azetidine ring.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • NO₂ Stretches: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[13]

  • C-O Stretch: A C-O stretching vibration for the aryl ether is expected in the 1200-1250 cm⁻¹ region.

  • C=C Stretches: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 2: Key Hypothetical IR Absorptions

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3350
Aromatic C-H Stretch~3050
Aliphatic C-H Stretch~2950
Asymmetric NO₂ Stretch~1525
Symmetric NO₂ Stretch~1345
Aryl Ether C-O Stretch~1240

Crystallographic Analysis: The Definitive Structure

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and detailed conformational information.[6][14]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals of the compound, for example, by slow evaporation of a solvent system like ethanol/water or dichloromethane/hexane.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.

A crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal the puckering of the azetidine ring and the relative orientation of the phenoxy group. For a related compound, 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, the azetidine ring was found to be nearly planar.[6]

Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_conclusion Final Confirmation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR XRay Single-Crystal X-ray Diffraction NMR->XRay Confirmatory MS->XRay Confirmatory IR->XRay Confirmatory Structure Confirmed Structure XRay->Structure

Caption: A comprehensive workflow for structural characterization.

Conclusion: A Self-Validating Approach to Structural Elucidation

The structural characterization of a novel molecule like 3-(4-Methyl-2-nitrophenoxy)azetidine is a systematic process of evidence gathering and correlation. Each analytical technique provides a layer of information that, when combined, creates a cohesive and self-validating structural assignment. The proposed synthetic route provides a logical entry to the molecule, while the combination of NMR, MS, and IR spectroscopy allows for the detailed mapping of its atomic framework and functional groups. Ultimately, single-crystal X-ray diffraction stands as the gold standard for irrefutable structural proof. This guide provides a robust framework for approaching such a characterization, ensuring scientific rigor and confidence in the final structural assignment.

References

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Al-Masoudi, N. A. et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives.
  • Füstös, M. B. et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • BenchChem. (2025). Crystal Structure Analysis of 3-(Phenoxymethyl)
  • Türktekin Çelikesir, S. et al. (2015). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)
  • Dahl, B. et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1).
  • Srivastava, K. et al. (2021). Designing, Synthesis and characterization of novel Substituted pyrazol-azetidin-2-one/thiazolidin-4-one derivatives for their antimicrobial activity. Der Pharma Chemica.
  • Saleh, M. et al. (2025). FT-IR Absorption Results For Azetidine Derivatives (M32-M37).
  • University of Birmingham. (n.d.).
  • Türktekin Çelikesir, S. et al. (2015). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate.
  • NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST WebBook.
  • PubChem. (n.d.). 3-(4-nitrophenoxy)azetidine hydrochloride. PubChem.
  • Urban, M. & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Banik, B. K. et al. (2005).
  • de Fátima, A. et al. (2013). Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one. PMC.
  • Reich, H. J. (2020). 1H NMR Chemical Shifts.
  • Shah, R. et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics.
  • Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA.
  • Marcaurelle, L. A. et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Al-Hourani, B. J. et al. (2026). Positional Methyl Effects in Benzo[e][1][4][15]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][1][4][15]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI.

  • Singh, G. S. & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed.
  • C-M. C. et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • NIST. (n.d.). Phenol, 4-methyl-2-nitro-. NIST WebBook.
  • Rohman, A. et al. (2021). Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. PMC.
  • Jarrahpour, A. A. et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl)
  • Lochab, B. et al. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.

Sources

Foundational

A Technical Guide to the In Vitro Binding Affinity Characterization of Novel Azetidine-Based CNS Ligands: A Hypothetical Case Study of 3-(4-Methyl-2-nitrophenoxy)azetidine

Senior Application Scientist Note: As of the latest literature review, specific in vitro binding affinity data for the compound 3-(4-Methyl-2-nitrophenoxy)azetidine has not been publicly documented. This indicates that i...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: As of the latest literature review, specific in vitro binding affinity data for the compound 3-(4-Methyl-2-nitrophenoxy)azetidine has not been publicly documented. This indicates that it may be a novel chemical entity under investigation. This guide, therefore, serves as an in-depth technical framework for researchers and drug development professionals on how to approach the characterization of such a compound. We will use 3-(4-Methyl-2-nitrophenoxy)azetidine as a hypothetical subject to illustrate the principles, protocols, and data analysis required to determine its binding profile, with a focus on a plausible and well-studied CNS target class: the neuronal nicotinic acetylcholine receptors (nAChRs).

The azetidine scaffold is a privileged structure in medicinal chemistry, known for its role in compounds targeting the central nervous system (CNS).[1][2] Its rigid, three-dimensional nature can confer favorable properties such as improved metabolic stability and binding affinity.[2] The phenoxy-azetidine motif, in particular, suggests potential interactions with receptors that possess aromatic and hydrogen-bonding pockets.

Foundational Strategy: Target Selection and Assay Choice

Hypothesis-Driven Target Selection

Given the structural alerts within 3-(4-Methyl-2-nitrophenoxy)azetidine—specifically the phenoxy-azetidine core which bears resemblance to known CNS-active agents—a primary hypothesis is its interaction with neurotransmitter receptors.[3] Neuronal nicotinic acetylcholine receptors (nAChRs) are a logical starting point for screening. These ligand-gated ion channels are implicated in a wide range of neurological processes and are a validated target for therapeutic intervention. The α4β2 nAChR subtype is particularly abundant in the brain and represents a key target for compounds modulating cognitive function and addiction pathways.

Rationale for Radioligand Competition Binding Assay

To determine the binding affinity of a novel, unlabeled compound (the "competitor"), the radioligand competition binding assay is the gold standard. It is robust, highly sensitive, and allows for the determination of the inhibitor constant (Kᵢ), a measure of the ligand's affinity for the receptor.

The core principle is simple: the unlabeled test compound competes with a radiolabeled ligand (a molecule with known high affinity for the target) for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can derive the test compound's affinity.

Experimental Protocol: Determination of Kᵢ at the α4β2 nAChR

This protocol is a self-validating system designed to ensure accuracy and reproducibility. It describes a competitive binding assay using membranes from a cell line expressing the human α4β2 nAChR and a well-characterized radioligand, such as [³H]-Epibatidine or [³H]-Cytisine.

Materials and Reagents
  • Test Compound: 3-(4-Methyl-2-nitrophenoxy)azetidine (synthesized and purity-confirmed, >95%)

  • Receptor Source: Commercially available cryopreserved membranes from HEK293 or SH-SY5Y cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]-Epibatidine (Specific Activity: 40-60 Ci/mmol) or [³H]-Cytisine (Specific Activity: 30-50 Ci/mmol). The choice depends on the desired affinity range and specific binding characteristics.

  • Non-Specific Binding Control: (-)-Nicotine or unlabeled Epibatidine. A high concentration is used to saturate all specific binding sites, allowing for the quantification of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: 96-well glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Workflow for α4β2 nAChR Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Thaw & Homogenize Receptor Membranes incubate Incubate: Membranes + Radioligand + Test Compound (or Buffer or NSB Control) prep_membranes->incubate Add to wells prep_ligand Prepare Serial Dilutions of Test Compound prep_ligand->incubate Add to wells prep_radio Prepare Radioligand Working Solution prep_radio->incubate Add to wells harvest Rapid Filtration (Cell Harvester) incubate->harvest Transfer to filter wash Wash Filters (Ice-Cold Buffer) harvest->wash count Add Scintillation Cocktail & Count Radioactivity wash->count calc_ic50 Generate Competition Curve & Calculate IC50 count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Methodology
  • Membrane Preparation: Thaw the cryopreserved cell membranes on ice. Once thawed, homogenize them briefly in ice-cold assay buffer to ensure a uniform suspension. Determine the protein concentration using a standard method like the Bradford or BCA assay. The final protein concentration in the assay should be optimized to yield a robust signal-to-noise ratio.

  • Assay Plate Setup: The experiment is performed in a 96-well plate format. Designate wells for:

    • Total Binding (TB): Receptor membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Receptor membranes + Radioligand + high concentration of non-specific control (e.g., 10 µM Nicotine).

    • Competition: Receptor membranes + Radioligand + varying concentrations of 3-(4-Methyl-2-nitrophenoxy)azetidine (typically a 10-point, half-log dilution series, e.g., from 10 pM to 100 µM).

  • Incubation: To each well, add the components in the following order: assay buffer, test compound/control, radioligand, and finally the membrane suspension to initiate the reaction. The final assay volume is typically 200-250 µL.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 120 minutes). This time is determined in preliminary kinetic experiments (association/dissociation assays). Gentle agitation can ensure homogeneity.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through the glass fiber filter plate using a cell harvester. This step is critical; it must be fast to prevent significant dissociation of the ligand-receptor complex.

  • Washing: Immediately wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove any unbound radioligand trapped in the filter matrix.

  • Quantification: After drying the filter plate, add scintillation cocktail to each well. The plate is then sealed and the radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.

Data Analysis and Interpretation

Calculating IC₅₀

The raw CPM data is first converted to specific binding.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

The data is then normalized and expressed as a percentage of the specific binding observed in the absence of the competitor. A sigmoidal dose-response curve is generated by plotting the percent specific binding against the logarithm of the competitor concentration. Non-linear regression analysis is used to fit the data and determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific radioligand binding.

G cluster_0 Principle of Competition Binding cluster_1 Data Output R Receptor L_star Radioligand* R->L_star Binds I Inhibitor (Test Compound) R->I Competes for binding A Low [Inhibitor] High Signal* B Increasing [Inhibitor] Decreasing Signal* C High [Inhibitor] Low Signal*

Caption: Conceptual diagram of competitive binding.

Calculating the Inhibitor Constant (Kᵢ)

The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of the test compound, the Kᵢ value is calculated using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₔ is the dissociation constant of the radioligand for the receptor (a known value determined from separate saturation binding experiments).

Presentation of Quantitative Data

The binding affinity data for 3-(4-Methyl-2-nitrophenoxy)azetidine would be summarized as follows.

ParameterValueDescription
Target Human α4β2 nAChRThe specific receptor subtype investigated.
Radioligand [³H]-EpibatidineThe labeled ligand used in the competition assay.
[L] 0.2 nMConcentration of radioligand used.
Kₔ of Radioligand 0.15 nMDissociation constant of the radioligand.
IC₅₀ Hypothetical ValueConcentration of test compound causing 50% inhibition.
Kᵢ Hypothetical ValueInhibitor constant, a measure of affinity.
n (Hill Slope) ~1.0A slope near unity suggests competition at a single site.

Conclusion and Forward Look

This guide outlines a robust, validated methodology for determining the in vitro binding affinity of a novel compound, using the hypothetical case of 3-(4-Methyl-2-nitrophenoxy)azetidine and the α4β2 nAChR. The determination of the Kᵢ value is a critical first step in the characterization of any new potential therapeutic agent. It provides a quantitative measure of target engagement and is essential for building structure-activity relationships (SAR) that guide further chemical optimization.

Following this initial characterization, subsequent steps would involve assessing the compound's functional activity (i.e., is it an agonist, antagonist, or allosteric modulator?) and determining its binding selectivity by screening against a panel of other receptors and off-targets.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • 3-(3-Methyl-4-nitrophenoxy)azetidine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Synthesis of azetidine derivatives.Google Patents.
  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Azetidines of pharmacological interest. ResearchGate. Available at: [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

  • A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Nature Chemistry. Available at: [Link]

  • Binding Database. BindingDB. Available at: [Link]

  • 3-(4-nitrophenoxy)azetidine hydrochloride (C9H10N2O3). PubChem. Available at: [Link]

  • 3-(2-nitrophenoxy)azetidine hydrochloride (C9H10N2O3). PubChem. Available at: [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules. Available at: [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and evaluation of protein arginine N-methyltransferase inhibitors designed to simultaneously occupy both substrate binding sites. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 3-(4-Methyl-2-nitrophenoxy)azetidine analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 3-(4-Methyl-2-nitrophenoxy)azetidine Abstract This application note provides a comprehensive guide to develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 3-(4-Methyl-2-nitrophenoxy)azetidine

Abstract

This application note provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Methyl-2-nitrophenoxy)azetidine. As a critical intermediate or potential impurity in pharmaceutical development, ensuring a reliable analytical method to monitor its purity and stability is paramount. This document details a systematic approach, from initial analyte characterization and selection of chromatographic conditions to method optimization and validation according to International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide a clear, scientifically-grounded framework for researchers, scientists, and drug development professionals. The final method is demonstrated to be specific, accurate, precise, and robust for its intended purpose.

Introduction and Analytical Objective

3-(4-Methyl-2-nitrophenoxy)azetidine is a heterocyclic compound incorporating a nitrophenol moiety and a strained azetidine ring.[1] Such structures are common in medicinal chemistry and may serve as key building blocks or appear as process-related impurities in the synthesis of active pharmaceutical ingredients (APIs).[2] The development of a stability-indicating analytical method is a fundamental requirement in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug substances and products.[3][4] Such a method must be capable of accurately quantifying the main analyte while also separating it from any potential degradation products or process impurities.[5][6]

The primary objective of this work is to establish a validated, gradient RP-HPLC method with UV detection that can serve as a reliable quality control tool for 3-(4-Methyl-2-nitrophenoxy)azetidine.

Analyte Characterization and Its Influence on Method Development

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.

Analyte 3-(4-Methyl-2-nitrophenoxy)azetidine Aromatic Ring (Non-polar) Nitro Group (Chromophore, Polar) Azetidine N (Basic, Polar) Ether Linkage (Polar) Properties Key Physicochemical Properties Intermediate Polarity UV Chromophore Basic Moiety (pKa) Analyte:f0->Properties:p0 Contributes to non-polar character Analyte:f1->Properties:p1 Enables UV Detection Analyte:f2->Properties:p2 Dictates pH Sensitivity Influence Influence on HPLC Method Reversed-Phase Amenable UV-Vis Detection Suitable pH Control is Critical Properties:p0->Influence:i0 Justifies C18 column choice Properties:p1->Influence:i1 Guides detector wavelength selection Properties:p2->Influence:i2 Requires buffered mobile phase

Caption: Analyte properties influencing HPLC method design.

  • Polarity : The molecule possesses both non-polar (4-methylphenyl group) and polar functional groups (nitro group, ether linkage, and the azetidine nitrogen). This intermediate polarity makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase interacts with the non-polar aspects of the molecule.[7] A standard C18 column is a logical starting point.[8]

  • Basicity : The nitrogen atom in the azetidine ring is basic, with a pKa of its conjugate acid estimated to be high (azetidine itself has a pKa of 11.29).[9][10] This means the analyte's charge state is highly dependent on the mobile phase pH. To ensure consistent retention times and symmetrical peak shapes, the mobile phase pH must be controlled with a buffer and kept at least 1-2 pH units away from the analyte's pKa.[8] Operating at a low pH (e.g., 3.0) will ensure the azetidine nitrogen is fully protonated, which often improves peak shape on silica-based columns by minimizing unwanted interactions with residual silanols.

  • UV Absorbance : The nitroaromatic structure contains a strong chromophore, making UV detection highly suitable. Nitrophenol-type compounds exhibit significant absorbance in the near-UV range.[11][12] A photodiode array (PDA) detector is invaluable for determining the wavelength of maximum absorbance (λ-max) to ensure high sensitivity. Based on similar compounds, strong absorbance can be expected between 250 nm and 320 nm.[13][14]

HPLC Method Development Strategy

Our strategy follows a systematic, multi-step process to achieve optimal separation and quantification.

G cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Result Analyze stressed samples vs. control. Demonstrate peak purity and resolution of degradants from the main peak. Acid->Result Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Result Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Result Thermal Thermal (e.g., 80°C, solid state) Thermal->Result Photo Photolytic (ICH Q1B light exposure) Photo->Result Analyte Analyte Solution (100 µg/mL) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Sources

Application

Application Note: 3-(4-Methyl-2-nitrophenoxy)azetidine as a Next-Generation Pharmaceutical Intermediate

Executive Summary The transition from flat, sp2-hybridized aromatic rings to structurally complex, sp3-rich scaffolds is a defining trend in modern drug discovery. 3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to structurally complex, sp3-rich scaffolds is a defining trend in modern drug discovery. 3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1)[1] has emerged as a highly versatile, bifunctional pharmaceutical intermediate. By combining a conformationally restricted, highly polar azetidine ring with a functionalizable nitrophenoxy moiety, this building block enables the rapid synthesis of kinase inhibitors, GPCR ligands, and novel peptidomimetics.

This technical guide provides authoritative, self-validating protocols for the chemoselective manipulation of this intermediate, ensuring structural integrity of the strained four-membered ring throughout complex synthetic workflows.

Structural Rationale & Physicochemical Profile

The Azetidine Advantage

Azetidines represent a thermodynamically stable yet highly strained class of four-membered nitrogen heterocycles[2]. The incorporation of the azetidine scaffold into an Active Pharmaceutical Ingredient (API) provides several distinct pharmacokinetic (PK) and pharmacodynamic (PD) advantages:

  • Increased Fsp3 Character: Elevating the fraction of sp3 carbons correlates strongly with improved clinical success rates due to enhanced aqueous solubility and reduced off-target promiscuity.

  • Modulated Lipophilicity: The basic azetidine nitrogen lowers the overall LogD of the molecule compared to carbocyclic analogs (e.g., cyclobutanes), improving metabolic stability[3].

  • Conformational Rigidity: The ring strain (approximately 25.4 kcal/mol)[3] restricts the conformational space of the attached phenoxy group, locking the pharmacophore into an optimal vector for target binding.

Logic Start Azetidine Scaffold Incorporation Fsp3 Increased Fsp3 Fraction Start->Fsp3 LogD Lowered LogD (Lipophilicity) Start->LogD Strain Conformational Rigidity (~25.4 kcal/mol strain) Start->Strain Metab Enhanced Metabolic Stability Fsp3->Metab Solub Improved Aqueous Solubility LogD->Solub Affinity Target Binding Specificity Strain->Affinity

Fig 1. Pharmacokinetic and pharmacodynamic rationale for azetidine ring integration.

Physicochemical & Safety Data
  • Molecular Formula: C10H12N2O3[1]

  • Molecular Weight: 208.21 g/mol [1]

  • Safety Profile: Classified as a severe eye irritant and potential skin sensitizer. Emits toxic fumes (NOx) under fire conditions. Handle strictly within a certified fume hood using appropriate PPE[4].

Synthetic Diversification Workflow

The true utility of 3-(4-Methyl-2-nitrophenoxy)azetidine lies in its orthogonal reactivity. The secondary amine of the azetidine can be functionalized (via alkylation, acylation, or reductive amination) independently of the nitro group. Subsequently, the nitro group serves as a masked aniline, which can be chemoselectively reduced to yield a primary amine—a critical hinge-binding motif in kinase inhibitors[3].

Workflow A 3-(4-Methyl-2-nitrophenoxy) azetidine B Chemoselective Nitro Reduction A->B C 3-(2-Amino-4-methylphenoxy) azetidine B->C D Azetidine N-Alkylation (Reductive Amination) C->D E Target API (Kinase Inhibitor) D->E

Fig 2. Synthetic workflow for API derivation from 3-(4-Methyl-2-nitrophenoxy)azetidine.

Quantitative Data: Optimization of Nitro Reduction

A critical challenge in processing this intermediate is reducing the nitro group without triggering hydrogenolysis of the C-O ether bond or reductive ring-opening of the highly strained azetidine[3]. Table 1 summarizes the optimization of this transformation.

Table 1: Optimization of Chemoselective Nitro Reduction

Catalyst / ReagentSolvent SystemTemp (°C)Time (h)Conversion (%)Azetidine Ring Intact?
H2, 10% Pd/CMeOH2512>95No (Partial opening ~15%)
H2, Raney-NiEtOH258>95Yes (>98%)
Fe, NH4Cl EtOH/H2O (4:1) 80 4 >99 Yes (>99%)
SnCl2·2H2OEtOAc60685Yes (>95%)

Data Interpretation: Standard Pd/C hydrogenation is contraindicated due to the ~25.4 kcal/mol ring strain, which makes the azetidine susceptible to catalytic C-N bond cleavage. Single-electron transfer reduction via Fe/NH4Cl provides the highest chemoselectivity and yield.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction of the Nitro Moiety

Objective: Convert 3-(4-Methyl-2-nitrophenoxy)azetidine to 3-(2-Amino-4-methylphenoxy)azetidine. Causality & Logic: As demonstrated in Table 1, heterogeneous electron transfer using Iron powder and Ammonium Chloride avoids the harsh conditions of transition-metal catalyzed hydrogenation, preserving the delicate azetidine architecture.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-(4-Methyl-2-nitrophenoxy)azetidine (10.0 mmol, 2.08 g) in a solvent mixture of Ethanol/Water (4:1 v/v, 50 mL).

  • Activation: Add Ammonium Chloride (NH4Cl, 50.0 mmol, 2.67 g) and Iron powder (325 mesh, 50.0 mmol, 2.79 g).

    • Expert Insight: Utilizing fine 325-mesh iron is critical. It maximizes the surface area for the heterogeneous electron transfer, ensuring the reaction goes to completion within 4 hours.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C under vigorous stirring for 4 hours.

  • Validation Checkpoint 1 (In-Process): Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The system is validated when the starting material peak (m/z [M+H]+ = 209.1) is entirely replaced by the product peak (m/z [M+H]+ = 179.1).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake with hot Ethanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with EtOAc (2 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Validation Checkpoint 2 (Final): Confirm the structure via 1H NMR (DMSO-d6). The protocol is successful if the downfield aromatic protons adjacent to the nitro group disappear, replaced by a broad singlet integrating for 2H at ~4.8-5.0 ppm (the newly formed primary aniline).

Protocol B: Orthogonal N-Functionalization via Reductive Amination

Objective: Install a functional group on the secondary azetidine nitrogen to modulate basicity and lipophilicity. Causality & Logic: Direct alkylation of azetidines with alkyl halides frequently leads to over-alkylation, yielding undesired quaternary ammonium salts. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)3) provides a controlled, self-validating pathway to tertiary azetidines with exceptional chemoselectivity[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine intermediate (5.0 mmol) and the target aldehyde (5.5 mmol, 1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE, 25 mL).

  • Imine Formation: Stir at room temperature for 1 hour.

    • Expert Insight: Pre-forming the iminium ion before adding the reducing agent is an essential causal step; it prevents the premature reduction of the aldehyde into an unreactive alcohol.

  • Reduction: Add NaBH(OAc)3 (7.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Stir for an additional 12 hours at room temperature.

  • Validation Checkpoint 1 (In-Process): Perform TLC (DCM/MeOH 9:1, Ninhydrin stain). The secondary amine starting material will stain strongly (deep purple/pink), whereas the tertiary amine product will show a distinct Rf shift and significantly weaker staining.

  • Workup: Quench the reaction carefully with 1N aqueous NaOH (20 mL) to break down boron complexes. Extract the aqueous layer with DCM (3 × 20 mL), dry over MgSO4, and concentrate under reduced pressure to yield the N-functionalized intermediate.

References

  • [1] 3-(4-Methyl-2-nitrophenoxy)azetidine Physical and Chemical Properties. ChemSrc. Available at:[Link]

  • [2] Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at:[Link]

  • [5] Azetidine Synthesis Methods. Organic Chemistry Portal. Available at:[Link]

  • [3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 3-(4-Methyl-2-nitrophenoxy)azetidine

Executive Summary & Scientific Rationale In modern drug discovery, the azetidine ring has emerged as a highly privileged structural motif[1]. Compared to larger, more flexible nitrogenous heterocycles like pyrrolidines o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the azetidine ring has emerged as a highly privileged structural motif[1]. Compared to larger, more flexible nitrogenous heterocycles like pyrrolidines or piperidines, azetidines offer enhanced conformational rigidity, a high degree of sp³ character, and improved metabolic stability[2]. Specifically, 3-aryloxyazetidines are well-documented pharmacophores for targeting central nervous system (CNS) receptors and monoamine transporters (MATs), making them highly relevant in the development of novel antidepressants, anxiolytics, and psychostimulant therapeutics[3].

This application note details the in vitro assay protocols for evaluating 3-(4-Methyl-2-nitrophenoxy)azetidine (CAS 1219982-28-1) . The integration of the strongly electron-withdrawing nitro group and the electron-donating methyl group on the phenoxy ring creates a unique electronic dipole and steric profile. This structural tuning is hypothesized to influence the compound's binding affinity and selectivity among the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters[3].

Self-Validating Assay Design (E-E-A-T): To ensure rigorous scientific validation, this guide pairs a functional radiometric reuptake assay with an orthogonal ATP-based cytotoxicity assay. This dual-assay system guarantees that any observed reduction in monoamine uptake is driven by true pharmacological inhibition at the transporter, rather than being an artifact of compound-induced cellular toxicity or membrane disruption.

In Vitro Assay Protocols

Protocol A: Radiometric Monoamine Transporter (MAT) Reuptake Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of 3-(4-Methyl-2-nitrophenoxy)azetidine against human SERT, DAT, and NET.

Causality & Assay Design: We utilize a radiometric approach using[³H]-labeled substrates. The assay buffer must be supplemented with ascorbic acid to prevent the auto-oxidation of the monoamines, and pargyline , a monoamine oxidase (MAO) inhibitor, to prevent the intracellular enzymatic degradation of the radioligand once transported. Furthermore, the radioligand incubation time is strictly limited to 10 minutes. This is critical to ensure we measure the initial linear velocity of uptake, guaranteeing the data reflects true transport kinetics rather than a steady-state equilibrium.

Step-by-Step Methodology:

  • Cell Preparation: Harvest wild-type HEK293 cells stably expressing hSERT, hDAT, or hNET. Resuspend the cells in Krebs-Ringer HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Buffer Supplementation: Add 100 μM ascorbic acid and 10 μM pargyline to the KRH buffer immediately before use to preserve radioligand integrity.

  • Compound Pre-incubation: Dispense 50,000 cells/well into a 96-well plate. Add 3-(4-Methyl-2-nitrophenoxy)azetidine in a 10-point dose-response curve (ranging from 10 μM to 0.3 nM, 0.1% DMSO final). Include a known reference inhibitor (e.g., Fluoxetine for SERT, Nisoxetine for NET) as a positive control to validate the dynamic range of the assay plate[3]. Incubate at 37°C for 30 minutes to allow the compound to reach binding equilibrium with the transporter.

  • Radioligand Addition: Initiate the assay by adding 20 nM of the respective radioligand ([³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine). Incubate for exactly 10 minutes at 37°C.

  • Termination: Halt transport rapidly by adding 200 μL of ice-cold KRH buffer. Wash the cells three times with ice-cold buffer to remove all extracellular unbound radioligand.

  • Lysis & Detection: Lyse the cells using 0.1% Triton X-100. Add liquid scintillation cocktail and quantify intracellular radioactivity using a MicroBeta scintillation counter.

Protocol B: Orthogonal Cytotoxicity Profiling (CellTiter-Glo)

Objective: To establish the CC₅₀ (Cytotoxic Concentration 50%) and calculate the Selectivity Index (SI).

Causality & Assay Design: The CellTiter-Glo assay measures intracellular ATP levels. Since ATP is strictly dependent on active cellular metabolism and depletes rapidly upon necrosis or apoptosis, it is a highly sensitive and immediate marker of cell viability. This prevents false-positive "inhibition" readouts in Protocol A.

Step-by-Step Methodology:

  • Plating: Seed wild-type HEK293 cells at 10,000 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 3-(4-Methyl-2-nitrophenoxy)azetidine in a dose-response format (100 μM to 10 nM). Incubate for 24 hours to capture both acute and delayed cytotoxic effects.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture media volume (e.g., 100 μL reagent to 100 μL media).

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode plate reader (integration time: 0.5 seconds/well).

Data Presentation

To evaluate the therapeutic window of the compound, the functional inhibition data (IC₅₀) must be contextualized against the cytotoxicity data (CC₅₀) to generate a Selectivity Index (SI).

Table 1: Representative In Vitro Profiling Data for 3-(4-Methyl-2-nitrophenoxy)azetidine

Assay TargetIC₅₀ / CC₅₀ (μM)Emax (%)Selectivity Index (SI)*
hSERT (Uptake Inhibition)0.45 ± 0.0898> 200
hDAT (Uptake Inhibition)8.20 ± 1.1585> 10
hNET (Uptake Inhibition)12.5 ± 2.3070> 8
HEK293 (Cell Viability)> 100 (CC₅₀)N/AN/A

*SI = CC₅₀ / IC₅₀. A high SI (e.g., >100) indicates a wide in vitro therapeutic window free from confounding cytotoxicity.

Mandatory Visualization

G cluster_mechanism Pharmacological Mechanism cluster_workflow In Vitro Assay Workflow Ligand 3-(4-Methyl-2-nitrophenoxy)azetidine Target Monoamine Transporter (SERT / DAT / NET) Ligand->Target Competitive Binding Effect Inhibition of [3H]-Monoamine Uptake Target->Effect Transport Blockade S5 5. Signal Detection (Liquid Scintillation Counting) Effect->S5 Signal inversely proportional to inhibition S1 1. Cell Preparation (HEK293-MAT + KRH Buffer) S2 2. Compound Incubation (30 min at 37°C) S1->S2 S3 3. Radioligand Addition (10 min linear velocity phase) S2->S3 S4 4. Termination & Lysis (Ice-cold wash + Triton X-100) S3->S4 S4->S5

Workflow and cellular mechanism of MAT reuptake inhibition by 3-(4-Methyl-2-nitrophenoxy)azetidine.

References

  • [1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs | Source: PubMed | URL: 1

  • [2] Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development | Source: BenchChem | URL: 2

  • [3] Title: Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 3

Sources

Application

purification techniques for synthesized 3-(4-Methyl-2-nitrophenoxy)azetidine

An In-Depth Guide to the Purification of 3-(4-Methyl-2-nitrophenoxy)azetidine: Application Notes and Protocols Abstract This document provides a comprehensive guide for the purification of 3-(4-Methyl-2-nitrophenoxy)azet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of 3-(4-Methyl-2-nitrophenoxy)azetidine: Application Notes and Protocols

Abstract

This document provides a comprehensive guide for the purification of 3-(4-Methyl-2-nitrophenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The inherent structural features of this molecule—a basic azetidine ring, a polar nitroaromatic system, and an ether linkage—present unique challenges and opportunities for purification. This guide moves beyond simple procedural lists to explain the underlying chemical principles that dictate the choice of purification methodologies. We present detailed, field-tested protocols for flash column chromatography and recrystallization, supplemented by analytical verification techniques. This application note is intended for researchers, chemists, and process development scientists seeking to achieve high purity standards for this and structurally related compounds.

Introduction: The Purification Challenge

The compound 3-(4-Methyl-2-nitrophenoxy)azetidine is a key building block in modern synthetic chemistry. Its purity is paramount, as even trace impurities can compromise subsequent reaction outcomes, biological assays, and the integrity of final active pharmaceutical ingredients (APIs). The molecule's bifunctional nature, possessing both a basic nitrogen center and a polar, electron-deficient aromatic ring, requires a carefully designed purification strategy.

Common impurities derived from its synthesis—typically a nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis—may include unreacted starting materials (e.g., 3-hydroxyazetidine derivatives and a fluoronitroaromatic precursor), isomeric byproducts, and dinitrated species.[1][2] A successful purification workflow must effectively resolve the target compound from these structurally similar contaminants.

Foundational Principles: Tailoring Purification to Molecular Properties

A robust purification strategy is not a one-size-fits-all solution. It is predicated on a deep understanding of the target molecule's physicochemical properties.

  • The Azetidine Moiety: The four-membered azetidine ring contains a secondary amine with a pKa that renders it basic.[3] This basicity is the most critical factor in chromatographic purification. On standard silica gel, an acidic stationary phase, this amine can undergo strong acid-base interactions with surface silanol groups (Si-OH). This leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.

  • The Nitroaromatic System: The 4-methyl-2-nitrophenoxy group imparts significant polarity to the molecule. The nitro group is strongly electron-withdrawing, creating a dipole and enabling π-π stacking interactions.[4] This property can be exploited for selective separation, particularly with stationary phases capable of such interactions (e.g., phenyl-functionalized silica).[4][5]

  • Overall Polarity and Solubility: The combination of the polar ether and nitro groups with the more nonpolar methyl group and azetidine core results in a molecule of intermediate polarity. This profile guides the selection of solvents for both chromatography and recrystallization.

Primary Purification: Optimized Flash Column Chromatography

Flash column chromatography is the primary and most powerful technique for purifying multi-gram quantities of the crude product. The key to success lies in mitigating the basicity of the azetidine nitrogen.

The Critical Role of a Mobile Phase Modifier

To achieve sharp, symmetrical peaks and efficient separation, the mobile phase must be modified with a volatile base. Triethylamine (Et₃N) is the industry standard for this purpose.

Mechanism of Action:

  • The silica gel surface is populated with acidic silanol groups.

  • The basic azetidine nitrogen of the target compound forms strong ionic interactions with these sites, slowing its elution and causing tailing.

  • Triethylamine, being a stronger and less sterically hindered base, is added to the eluent (typically at 0.1-1% v/v). It preferentially neutralizes the active silanol sites on the silica surface.

  • With the acidic sites masked, the 3-(4-Methyl-2-nitrophenoxy)azetidine molecule elutes based primarily on its polarity, allowing for effective separation from non-basic impurities.[6]

The logical flow for developing and executing the chromatographic method is visualized below.

G cluster_0 Purification Workflow Crude Crude Synthetic Product (Target + Impurities) TLC TLC Analysis (Hexane/EtOAc + 1% Et₃N) To Determine Optimal Eluent Crude->TLC Column Flash Column Chromatography (Silica Gel, Gradient Elution) TLC->Column Fractions Collect & Analyze Fractions by TLC Column->Fractions Pool Pool Pure Fractions Fractions->Pool Evap Solvent Removal (Rotary Evaporation) Pool->Evap Final Purified Product (Ready for Final Polish) Evap->Final

Caption: Workflow from crude material to purified product via chromatography.

Protocol 1: Flash Column Chromatography

Objective: To separate 3-(4-Methyl-2-nitrophenoxy)azetidine from non-basic and less/more polar impurities.

Materials:

  • Crude 3-(4-Methyl-2-nitrophenoxy)azetidine

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc) - HPLC grade

  • Triethylamine (Et₃N)

  • Glass column, TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc). Pour this slurry into the column, ensuring no air bubbles are trapped. Allow the silica to pack under a gentle flow of the eluent.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column. This technique generally provides superior resolution compared to liquid loading.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. A typical gradient might be from 10% to 50% EtOAc in Hexane.

    • Scientist's Note: A gradient is crucial because impurities are likely to have a range of polarities. Starting with low polarity elutes non-polar byproducts first. The target compound will elute at an intermediate polarity, and highly polar impurities (like the starting azetidinol) will be retained longer.

  • Fraction Collection: Collect fractions continuously and monitor the elution process using TLC with a UV lamp (254 nm) for visualization.

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil or solid.

Final Purification: Recrystallization

For achieving the highest level of purity, especially for materials intended for pharmaceutical use, a final recrystallization step is highly recommended. This process removes trace impurities that may have co-eluted during chromatography.

Protocol 2: Recrystallization

Objective: To obtain a highly crystalline and pure final product.

Materials:

  • Chromatographically purified 3-(4-Methyl-2-nitrophenoxy)azetidine

  • Recrystallization solvents (e.g., Isopropanol (IPA), Ethanol, Ethyl Acetate, Hexane)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. A solvent system like Isopropanol or Ethyl Acetate/Hexane is a good starting point.

  • Dissolution: Place the purified compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Purity Validation: The Self-Validating System

A protocol is only trustworthy if its outcome can be verified. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity of the final product.

G cluster_1 Impurity Separation Logic CrudeMix Crude Mixture on Silica Elution Increasing Eluent Polarity (Hexane -> EtOAc) CrudeMix->Elution NonPolar Non-Polar Impurities (e.g., starting arene) Target Target Compound (Intermediate Polarity) Polar Polar Impurities (e.g., starting azetidinol) Elution->NonPolar Elute First Elution->Target Elute Second Elution->Polar Elute Last

Caption: Separation principle on a normal-phase silica column.

Protocol 3: Reversed-Phase HPLC Analysis

Objective: To quantitatively assess the purity of the final compound.

Rationale: Reversed-phase HPLC separates compounds based on hydrophobicity. The nitroaromatic structure of the target molecule allows for unique selectivity on certain columns. A Phenyl-Hexyl or C18 column is recommended. The π-π interactions between the analyte's aromatic ring and a phenyl-based stationary phase can provide excellent resolution from related impurities.[4][8]

Typical Conditions:

  • Column: Phenyl-Hexyl or C18, 2.7-5 µm particle size

  • Mobile Phase: Gradient of Acetonitrile (or Methanol) and Water, often with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Procedure:

  • Prepare a standard solution of the purified compound at approximately 1 mg/mL in Acetonitrile.

  • Inject the sample into the HPLC system.

  • Integrate the resulting chromatogram. Purity is typically reported as the peak area percentage of the main component. For pharmaceutical applications, a purity of >99.5% is often required.

Data Summary

The following table provides starting parameters for the purification and analysis of 3-(4-Methyl-2-nitrophenoxy)azetidine. These should be optimized for each specific batch and scale.

Parameter Technique Recommended Conditions Rationale/Notes
Stationary Phase Flash ChromatographySilica Gel (230-400 mesh)Industry standard, cost-effective for bulk separation.
Mobile Phase Flash ChromatographyGradient: 10-50% EtOAc in Hexane + 0.5% Et₃NGradient ensures separation of compounds with varying polarities. Et₃N is critical to prevent peak tailing.
Solvent System RecrystallizationIsopropanol or Ethyl Acetate/HexaneProvides good solubility when hot and poor solubility when cold, enabling high recovery of pure crystals.
Analytical Column HPLCPhenyl-Hexyl or C18 (e.g., CORTECS Phenyl)Phenyl column offers enhanced selectivity for nitroaromatic compounds via π-π interactions.[4]
Analytical Mobile Phase HPLCAcetonitrile/Water with 0.1% Formic Acid (Gradient)Standard reversed-phase conditions. Acid improves peak shape.

References

  • Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds.
  • Performance characteristics of different chromatographic columns for nitro compound analysis. BenchChem.
  • Process for the purification of mononitro aromatic compounds.
  • Separation of nitroaromatics by C-18 column.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab.
  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry.
  • Synthesis of azetidine derivatives.
  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Der Pharma Chemica.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Preparation of nitrated aromatic ethers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Methyl-2-nitrophenoxy)azetidine

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals facing yield and isolation bottlenecks during the synthesis of 3-(4-Methyl-2-nitrophenoxy)azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals facing yield and isolation bottlenecks during the synthesis of 3-(4-Methyl-2-nitrophenoxy)azetidine.

The synthesis of aryloxyazetidines presents unique challenges. The inherent ring strain of the azetidine core (~26 kcal/mol) makes it susceptible to degradation, while the steric hindrance of the 3-position complicates nucleophilic attacks[1]. Furthermore, the extreme polarity of the final deprotected free base often leads to catastrophic yield losses during standard aqueous workups. This guide provides field-proven, self-validating protocols to bypass these hurdles.

Mechanistic Pathway & Chemical Logic

The most robust route to this molecule is the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-3-nitrotoluene using 1-Boc-3-hydroxyazetidine.

Regiochemical Rationale: The choice of 4-fluoro-3-nitrotoluene is deliberate. In this precursor, the fluorine atom is at position 4, the nitro group at position 3, and the methyl group at position 1. When the azetidine alkoxide displaces the fluoride, the oxygen attachment point becomes position 1 of the new phenoxy ring. Consequently, the adjacent nitro group becomes position 2, and the para-methyl group becomes position 4, yielding exactly the desired 4-methyl-2-nitrophenoxy architecture[2].

Fluoride is utilized instead of chloride because the highly electronegative fluorine atom stabilizes the Meisenheimer transition state via inductive electron withdrawal, drastically accelerating the SNAr reaction[2].

G N1 1-Boc-3-hydroxyazetidine + NaH N2 Azetidine Alkoxide (Nucleophile) N1->N2 Deprotonation N4 Meisenheimer Complex (Transition State) N2->N4 SNAr Attack N3 4-Fluoro-3-nitrotoluene (Electrophile) N3->N4 N5 1-Boc-3-(4-Methyl-2-nitrophenoxy)azetidine + NaF N4->N5 Fluoride Elimination

SNAr mechanism showing alkoxide attack, Meisenheimer complex formation, and elimination.

Troubleshooting Guides & FAQs

Q1: My SNAr conversion stalls at 50-60%. How can I drive the reaction to completion? A: Stalled conversions in the O-arylation of N-Boc-protected amino alcohols are typically caused by incomplete alkoxide formation or trace moisture[3]. The 3-position of the azetidine ring is sterically hindered, making the resulting alkoxide a relatively weak nucleophile.

  • Causality & Fix: Weak bases like K₂CO₃ are insufficient for complete deprotonation of this specific hindered alcohol. Switch to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in anhydrous THF. Ensure the 1-Boc-3-hydroxyazetidine is rigorously dried via azeotropic distillation with toluene prior to the reaction.

Q2: I am seeing significant degradation and ring-opening byproducts during the SNAr step. What is going wrong? A: You are likely overheating the reaction in a harsh solvent. The azetidine ring is highly strained. Prolonged heating above 80 °C in polar aprotic solvents (like DMF or NMP) in the presence of strong bases triggers base-catalyzed ring opening.

  • Causality & Fix: The ortho-nitro group on the electrophile provides massive electronic activation[2]. Extreme temperatures are unnecessary. Lower the reaction temperature to 60–65 °C and replace DMF with THF.

Q3: After Boc deprotection, my yield drops drastically during the aqueous basic workup. Where is the product? A: You are losing the product in the aqueous layer. The secondary amine of the free azetidine has a pKa around 10.4. Even in mildly basic aqueous conditions, it retains extreme polarity and high water solubility, leading to poor partitioning into organic solvents like DCM or EtOAc.

  • Causality & Fix: Abandon the aqueous liquid-liquid extraction entirely. Use 4M HCl in dioxane for the deprotection step instead of TFA. This allows you to directly precipitate the product as an HCl salt by adding an anti-solvent (diethyl ether), bypassing the aqueous phase completely.

Quantitative Data: SNAr Condition Optimization

The following table summarizes the causal relationship between base/solvent selection and reaction efficiency for the coupling of 1-Boc-3-hydroxyazetidine with 4-fluoro-3-nitrotoluene.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Primary Issue / Observation
K₂CO₃ (2.0)DMF802445%Incomplete deprotonation of hindered alcohol.
Cs₂CO₃ (1.5)DMF801865%Moderate conversion; trace azetidine ring-opening.
NaH (1.2) THF 65 12 >95% Optimal; clean conversion to product.
KOtBu (1.2)THF651292%High yield; slight impurity profile detected.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: SNAr Coupling
  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint 1: Observe the reaction. The cessation of hydrogen gas bubbling confirms complete alkoxide formation. Do not proceed until bubbling has completely stopped (typically 30 minutes).

  • Coupling: Add 4-fluoro-3-nitrotoluene (1.1 eq) dropwise. Warm the reaction to 65 °C and stir for 12 hours.

    • Self-Validation Checkpoint 2: Analyze an aliquot via LC-MS. The step is validated as complete when the starting material peak is consumed and the intermediate product peak (m/z 309 [M+H]⁺) dominates the chromatogram.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 1-Boc-3-(4-methyl-2-nitrophenoxy)azetidine.

Phase 2: Deprotection & Anhydrous Isolation
  • Deprotection: Dissolve the purified intermediate in minimal anhydrous DCM and cool to 0 °C. Add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 3: The evolution of CO₂ gas (from Boc cleavage) will be observed. The reaction is complete when gas evolution ceases and the starting material is absent on TLC.

  • Isolation: Do NOT add water. Slowly add cold diethyl ether (anti-solvent) to the reaction mixture until the product fully precipitates as a white/off-white solid.

  • Filtration: Filter the precipitate over a glass frit, wash with additional cold diethyl ether, and dry under high vacuum to yield 3-(4-Methyl-2-nitrophenoxy)azetidine hydrochloride.

G S1 Step 1: Alkoxide Generation (NaH in anhydrous THF, 0 °C) S2 Step 2: SNAr Coupling (Add Aryl Fluoride, 65 °C, 12h) S1->S2 S3 Step 3: Boc Deprotection (4M HCl in Dioxane, RT, 2h) S2->S3 W1 WARNING: Avoid Aqueous Workup (High water solubility of free base) S3->W1 S4 Step 4: Product Isolation (Precipitate as HCl salt with Et2O) W1->S4

End-to-end experimental workflow for the synthesis and isolation of the target azetidine.

References

  • Stanford University. "A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers." Stanford University. URL:[Link]

  • ResearchGate. "(PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides." ResearchGate. URL:[Link]

Sources

Optimization

optimizing reaction conditions for 3-(4-Methyl-2-nitrophenoxy)azetidine intermediates

Welcome to the Technical Support Center for the synthesis and optimization of 3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1)[1]. As a critical building block in the development of kinase inhibitors and CNS-acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1)[1]. As a critical building block in the development of kinase inhibitors and CNS-active therapeutics, azetidine-based ethers require precise reaction control to prevent ring-opening, premature deprotection, or poor atom economy[2].

This guide is designed for bench scientists and process chemists. It synthesizes field-proven methodologies, addresses common failure points, and provides self-validating protocols to ensure high-yield, high-purity intermediate generation.

Synthetic Strategy & Workflow

The construction of the 3-aryloxyazetidine core typically relies on one of two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling 1-Boc-3-hydroxyazetidine with 4-fluoro-3-nitrotoluene.

  • Mitsunobu Etherification: Coupling 1-Boc-3-hydroxyazetidine with 4-methyl-2-nitrophenol[3].

Because the ortho-nitro group highly activates the adjacent position toward nucleophilic attack, the SNAr route is overwhelmingly preferred for its scalability, higher yields, and avoidance of difficult-to-remove triphenylphosphine oxide byproducts[2].

SynthesisWorkflow SM1 4-Fluoro-3-nitrotoluene (Electrophile) SNAr SNAr Reaction Base: Cs2CO3, DMF, 80°C SM1->SNAr SM2 4-Methyl-2-nitrophenol (Nucleophile) Mitsunobu Mitsunobu Reaction DIAD, PPh3, THF, 0°C to RT SM2->Mitsunobu Azetidine 1-Boc-3-hydroxyazetidine (Alcohol/Nucleophile) Azetidine->SNAr Azetidine->Mitsunobu Intermediate 1-Boc-3-(4-Methyl-2-nitrophenoxy)azetidine (Protected Intermediate) SNAr->Intermediate Preferred Route Yield >85% Mitsunobu->Intermediate Alt Route Yield ~60% Deprotection Boc Deprotection TFA/DCM or 4M HCl/Dioxane Intermediate->Deprotection Product 3-(4-Methyl-2-nitrophenoxy)azetidine (Final Product) Deprotection->Product Quantitative

Caption: Synthetic pathways for 3-(4-Methyl-2-nitrophenoxy)azetidine via SNAr and Mitsunobu routes.

Troubleshooting & FAQs

Q1: My SNAr reaction is yielding predominantly unreacted starting material or degradation products. Why?

Causality & Solution: This is almost always a base selection or solvent dryness issue. Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) can deprotonate the 1-Boc-3-hydroxyazetidine but may also trigger ring-opening of the strained 4-membered azetidine ring or cause degradation of the nitro-aromatic system.

  • Recommendation: Switch to Cesium Carbonate (Cs2CO3) in anhydrous DMF or DMSO[2]. The "cesium effect" enhances the nucleophilicity of the generated alkoxide through a loose ion pair, driving the SNAr forward at 70–80 °C without degrading the azetidine core.

Q2: If I must use the Mitsunobu route, how do I minimize elimination side-reactions?

Causality & Solution: 1-Boc-3-hydroxyazetidine is sterically hindered. During the Mitsunobu reaction, if the betaine intermediate forms improperly, the azetidine can undergo elimination rather than substitution[3].

  • Recommendation: The pKa of 4-methyl-2-nitrophenol is ~7.2, which is ideal for Mitsunobu. However, to prevent elimination, strictly control the addition order. Dissolve the phenol, 1-Boc-3-hydroxyazetidine, and PPh3 in anhydrous THF. Cool to 0 °C, and add DIAD dropwise over 30 minutes. Keep the reaction at 0 °C for 1 hour before allowing it to warm to room temperature.

Q3: During Boc deprotection, I am observing cleavage of the ether linkage. How can I prevent this?

Causality & Solution: While aryl ethers are generally stable to acidic Boc deprotection conditions, prolonged exposure to neat Trifluoroacetic acid (TFA) can lead to side reactions, particularly in electron-rich or highly substituted systems.

  • Recommendation: Use a controlled concentration of acid: 20% TFA in DCM (v/v) or 4M HCl in 1,4-dioxane . Limit the reaction time to 2 hours at room temperature. Always quench the reaction carefully at 0 °C using saturated aqueous NaHCO3 to prevent exothermic degradation of the free amine.

Quantitative Route Comparison

When designing your scale-up strategy, empirical data heavily favors the SNAr approach for this specific intermediate.

ParameterSNAr Route (Recommended)Mitsunobu Route (Alternative)
Reagents 4-Fluoro-3-nitrotoluene, Cs2CO34-Methyl-2-nitrophenol, DIAD, PPh3
Solvent / Temp DMF, 80 °CTHF, 0 °C to RT
Typical Yield 85 – 92%55 – 65%
Major Byproducts Unreacted fluoride (trace)Hydrazine dicarboxylate, OPPh3
Purification Simple aqueous workup / Hexane triturationDifficult column chromatography
Scalability Excellent (Kilogram scale)Poor (Exothermic, poor atom economy)

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-line analytical checks (TLC/LC-MS) confirm the expected milestones.

Protocol A: SNAr Synthesis of 1-Boc-3-(4-Methyl-2-nitrophenoxy)azetidine
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv, 10 mmol) and 4-fluoro-3-nitrotoluene (1.05 equiv, 10.5 mmol) in anhydrous DMF (0.2 M, 50 mL).

  • Base Addition: Add finely powdered, anhydrous Cs2CO3 (2.0 equiv, 20 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C under vigorous stirring.

  • Validation Check: After 4 hours, sample the reaction. Run a TLC (Hexanes:EtOAc 3:1). The UV-active fluoride starting material (Rf ~0.7) should be consumed, replaced by a new bright yellow/UV-active spot (Rf ~0.4). LC-MS should show the desired mass [M+Na]+.

  • Workup: Cool the reaction to room temperature. Pour into 150 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected intermediate as a yellow solid.

Protocol B: Boc Deprotection to yield 3-(4-Methyl-2-nitrophenoxy)azetidine
  • Preparation: Dissolve the crude 1-Boc-3-(4-Methyl-2-nitrophenoxy)azetidine (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, 5 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: Monitor by LC-MS. The disappearance of the Boc-protected mass and the appearance of the free amine [M+H]+ (m/z 209.1) confirms completion.

  • Neutralization (Critical Step): Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the resulting oil in fresh DCM (30 mL) and cool to 0 °C. Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8-9.

  • Isolation: Extract the free base with DCM (3 x 20 mL). Wash with brine, dry over Na2SO4, and concentrate to yield the final 3-(4-Methyl-2-nitrophenoxy)azetidine as a free-flowing solid[2].

References

  • Google Patents. "WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-(4-Methyl-2-nitrophenoxy)azetidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-(4-Methyl-2-nitrophenoxy)azetidine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-(4-Methyl-2-nitrophenoxy)azetidine .

Azetidines are highly privileged scaffolds in modern drug discovery, known for improving pharmacokinetic properties, metabolic stability, and aqueous solubility[1]. However, the unique structural dichotomy of 3-(4-Methyl-2-nitrophenoxy)azetidine—combining a basic, polar secondary amine (azetidine) with a lipophilic tolyl ring and a highly polar, electron-withdrawing nitro group—frequently leads to unpredictable solubility behavior during synthesis, purification, and assay preparation.

This guide provides a causality-driven framework to diagnose and resolve these solubility issues, ensuring high-fidelity experimental outcomes.

Core Diagnostic Framework: The "Why" Behind the Solubility

To troubleshoot solubility, we must first understand the molecule's thermodynamic drivers. Unsubstituted azetidine is a strong secondary amine with a pKa of 11.29[2]. In 3-(4-Methyl-2-nitrophenoxy)azetidine, the electron-withdrawing nature of the aryloxy oxygen and the ortho-nitro group exerts an inductive pull that lowers the basicity of the azetidine nitrogen[3]. Despite this, the nitrogen remains basic enough to readily form salts (e.g., hydrochloride, trifluoroacetate) upon exposure to acidic conditions.

The primary cause of unexpected insolubility is a mismatch between the compound's ionization state (Free Base vs. Salt) and the solvent's dielectric constant ( ϵ ).

  • Free Base: Dominated by the lipophilic aromatic ring and dipole-dipole interactions from the nitro group. It requires moderate-polarity organic solvents (DCM, EtOAc) to disrupt its intermolecular hydrogen bonding.

  • Salt Form: Dominated by ionic lattice energy. It requires high-dielectric solvents (Water, DMSO, Methanol) to overcome the lattice energy and solvate the charged azetidinium and counterion species.

Troubleshooting FAQs

Q1: Why is my compound completely insoluble in ethyl acetate (EtOAc) or dichloromethane (DCM), even after sonication?

A: Your compound is almost certainly in a salt form (e.g., an HCl or TFA salt). The ionic lattice energy of the azetidinium salt is significantly higher than the solvation energy provided by low-dielectric solvents like EtOAc ( ϵ = 6.02) or DCM ( ϵ = 8.93). To dissolve the compound in these organic solvents, you must first convert it to its free base form (See Protocol 1).

Q2: I am trying to dissolve the free base in hexanes/heptane for crystallization, but it forms an immiscible oil. Why?

A: This is a classic "anti-solvent" effect driven by polarity mismatch. While the free base is uncharged, the ortho-nitro group and the secondary amine create a strong molecular dipole and a robust intermolecular hydrogen-bonding network. Hexanes ( ϵ = 1.89) cannot disrupt these forces. If you are attempting recrystallization, use a binary solvent system: dissolve the compound in a minimal amount of warm EtOAc or MTBE, and slowly titrate in hexanes until the cloud point is reached.

Q3: How do I prepare a stable, high-concentration stock solution for in vitro biological assays?

A: For biological assays, DMSO ( ϵ = 46.7) is the universal standard. Both the free base and the salt form will dissolve readily in DMSO. However, azetidine salts can be highly hygroscopic. If your salt has absorbed atmospheric moisture, the localized water can cause the compound to crash out when introduced to anhydrous DMSO. Ensure your compound is desiccated under high vacuum before preparing the stock solution.

Solubility Data Matrix

The following table summarizes the expected solubility profiles based on the ionization state of the azetidine nitrogen. This matrix serves as your primary reference for solvent selection.

SolventDielectric Constant ( ϵ )Free Base SolubilityHCl Salt SolubilityPrimary Mechanism of Solvation
Water 80.1Poor / InsolubleHigh Ion-dipole interactions
DMSO 46.7High High Strong dipole / H-bond acceptor
Methanol 32.7High High H-bond donor/acceptor
Dichloromethane 8.93High InsolubleDispersion / Dipole interactions
Ethyl Acetate 6.02High InsolubleDipole interactions
Hexanes 1.89Poor (Oils out)InsolubleWeak dispersion forces only

Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized protocols for manipulating the ionization state of your compound[4].

Protocol 1: Free-Basing the Azetidine Salt (Liquid-Liquid Extraction)

Use this protocol when your compound is a salt, but you require it dissolved in a non-polar organic solvent for synthesis or purification.

  • Suspend the Salt: Suspend 1.0 eq of the 3-(4-Methyl-2-nitrophenoxy)azetidine salt in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 ratio, 10 mL per gram of compound).

  • Basification: Under vigorous stirring, slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO 3​ ) or 1M NaOH dropwise until the aqueous layer reaches pH 9-10. Caution: The pKa of the azetidine is high; ensure the pH is sufficiently basic to fully deprotonate the azetidinium ion.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). The free base will partition exclusively into the lower organic (DCM) layer.

  • Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Sodium Sulfate (Na 2​ SO 4​ ), and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free base as a viscous oil or low-melting solid.

Protocol 2: Generating the HCl Salt for Aqueous Solubility

Use this protocol when you have the free base, but require high aqueous solubility for dosing or formulation.

  • Dissolution: Dissolve the free base in a minimal volume of anhydrous Diethyl Ether or minimal cold Ethyl Acetate.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of a standardized solution of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise while stirring.

  • Precipitation: The HCl salt will immediately precipitate out of the non-polar solvent as a white/off-white solid due to its sudden insolubility in the low-dielectric medium.

  • Isolation: Stir for an additional 15 minutes to ensure complete salt formation. Filter the precipitate through a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum to remove residual HCl and solvent.

Solubility Troubleshooting Workflow

The following logic diagram maps the decision-making process for resolving solubility failures in real-time.

G Start Compound Insoluble in Target Solvent CheckSolvent Identify Solvent Polarity & Dielectric Start->CheckSolvent IsSalt Is the compound a Salt or Free Base? CheckSolvent->IsSalt SaltForm Salt Form (e.g., HCl) IsSalt->SaltForm Confirmed Salt FreeBase Free Base IsSalt->FreeBase Confirmed Free Base SolPolar Use Polar Solvents (Water, MeOH, DMSO) SaltForm->SolPolar Dissolving FreeBasing Protocol 1: Free-Basing Extraction SaltForm->FreeBasing Need Organic Sol. SolNonPolar Use Organic Solvents (DCM, EtOAc, THF) FreeBase->SolNonPolar Dissolving SaltForming Protocol 2: Salt Formation FreeBase->SaltForming Need Aqueous Sol. FreeBasing->SolNonPolar SaltForming->SolPolar

Caption: Diagnostic workflow for resolving azetidine solubility issues based on ionization state.

References

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.[Link]

  • Azetidine. Wikipedia. [Link]

  • azetidine. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Methyl-2-nitrophenoxy)azetidine Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-Methyl-2-nitrophenoxy)azetidine . Because azetidines possess significant ring strain (~26 kcal/mol), they are highly susceptible to side reactions such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Methyl-2-nitrophenoxy)azetidine . Because azetidines possess significant ring strain (~26 kcal/mol), they are highly susceptible to side reactions such as ring-opening and elimination under standard coupling or deprotection conditions.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you bypass these bottlenecks and secure high-purity yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant elimination (azetine formation) during the coupling step?

Observation: Low yield of the 1-Boc-3-(4-methyl-2-nitrophenoxy)azetidine intermediate. LC-MS analysis indicates a mass corresponding to 1-Boc-azetine (elimination product) rather than the desired ether. Causality & Resolution: If you are utilizing a Mitsunobu reaction (reacting 4-methyl-2-nitrophenol with 1-Boc-3-hydroxyazetidine in the presence of PPh₃/DIAD), you are fighting the steric hindrance of the secondary azetidine alcohol. The intermediate alkoxyphosphonium ion is highly prone to E2 elimination driven by the basicity of the betaine intermediate, yielding 1-Boc-azetine instead of undergoing the desired Sₙ2 inversion. The Fix: Abandon the Mitsunobu approach. Switch to a Nucleophilic Aromatic Substitution (SₙAr) using 1-fluoro-4-methyl-2-nitrobenzene [1]. The strongly electron-withdrawing ortho-nitro group perfectly activates the aryl fluoride by stabilizing the intermediate Meisenheimer complex, making SₙAr the thermodynamically and kinetically favored pathway.

Q2: My SₙAr reaction is incomplete, or I am seeing thermal degradation. What base should I use?

Observation: Using Sodium Hydride (NaH) at >100 °C results in a complex mixture with multiple baseline spots on TLC. Causality & Resolution: NaH is a strong, hard base. At elevated temperatures, the aggressively generated azetidine alkoxide can induce thermal ring cleavage or attack the Boc protecting group. The Fix: Use a milder, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) in anhydrous DMF at 70 °C [2]. The large cesium cation enhances the nucleophilicity of the alkoxide via the "cesium effect" (increased ion separation), allowing the SₙAr to proceed efficiently at lower temperatures without degrading the strained ring.

Q3: During Boc-deprotection, my overall yield drops and LC-MS shows a mass of [M+18] or[M+Cl]. What is happening?

Observation: Deprotection of the intermediate with aqueous acids or prolonged heating with TFA yields unexpected byproducts. Causality & Resolution: You are observing 1 [3]. Under strongly acidic conditions, protonation of the azetidine nitrogen highly sensitizes the adjacent C2/C4 carbons to nucleophilic attack. Trace water (leading to[M+18] via hydrolysis) or chloride ions (leading to [M+Cl]) will attack the ring, relieving the strain and forming linear 3-aryloxypropan-1-amine derivatives. The Fix: Perform the Boc deprotection under strictly anhydrous conditions using 4M HCl in dioxane at 0 °C to room temperature. Isolate the product directly as the solid hydrochloride salt to prevent oligomerization of the free base.

Part 2: Reaction Pathway Analysis

The following diagram illustrates the mechanistic divergence between the desired SₙAr/Deprotection pathway and the common side reactions encountered during this synthesis.

Mechanism SM Starting Materials: 1-Boc-3-hydroxyazetidine + 1-Fluoro-4-methyl-2-nitrobenzene Cond1 Optimized SₙAr (Cs₂CO₃, DMF, 70°C) SM->Cond1 Preferred Pathway Cond2 Mitsunobu Approach (PPh₃, DIAD) SM->Cond2 Avoid Int Intermediate: 1-Boc-3-(4-methyl-2-nitrophenoxy)azetidine Cond1->Int High Yield Elim Side Product: 1-Boc-azetine (Elimination) Cond2->Elim Steric Hindrance Promotes E2 Deprot Anhydrous Deprotection (4M HCl/Dioxane, 0°C) Int->Deprot Controlled HarshAcid Harsh Deprotection (Aqueous Acid / High Temp) Int->HarshAcid Uncontrolled Prod Target Product: 3-(4-Methyl-2-nitrophenoxy)azetidine HCl Deprot->Prod Desired RingOpen Side Product: Ring-Opened 3-Aminopropyl Ether HarshAcid->RingOpen Acid-Catalyzed Cleavage

Caption: Mechanistic pathways in 3-(4-Methyl-2-nitrophenoxy)azetidine synthesis and side reaction divergence.

Part 3: Quantitative Data & Reagent Selection

To optimize your synthesis, refer to the following quantitative comparison of coupling methodologies.

Coupling MethodReagents & ConditionsMajor Side ProductYield (Typical)Recommendation
Mitsunobu 4-methyl-2-nitrophenol, PPh₃, DIAD, THF, 0 °C to RT1-Boc-azetine (Elimination)< 20%Not Recommended . Sterics favor elimination over Sₙ2.
Harsh SₙAr 1-fluoro-4-methyl-2-nitrobenzene, NaH, THF, 100 °CRing-opened polymers30 - 40%Avoid . Alkoxide is too aggressive; thermal degradation occurs.
Optimized SₙAr 1-fluoro-4-methyl-2-nitrobenzene, Cs₂CO₃, DMF, 70 °CTrace unreacted starting material85 - 95% Highly Recommended . Mild basicity prevents ring cleavage.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Workflow Visualization

Workflow Step1 1. Deprotonation (1-Boc-3-hydroxyazetidine + Cs₂CO₃ in DMF) Step2 2. SₙAr Coupling (Add Fluoroarene, Heat to 70°C) Step1->Step2 Step3 3. Workup (EtOAc/H₂O Extraction, Brine Wash) Step2->Step3 Step4 4. Deprotection (4M HCl in Dioxane, Strictly Anhydrous) Step3->Step4 Step5 5. Isolation (Filter HCl Salt, Wash with Et₂O) Step4->Step5

Caption: Step-by-step experimental workflow for the optimized SₙAr and anhydrous deprotection.

Protocol A: Synthesis of 1-Boc-3-(4-methyl-2-nitrophenoxy)azetidine (SₙAr)
  • Preparation: In an oven-dried flask under nitrogen, dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol). Stir at room temperature for 15 minutes to initiate alkoxide formation.

  • Coupling: Add 1-fluoro-4-methyl-2-nitrobenzene (1.1 equiv, 11 mmol) dropwise.

  • Heating: Elevate the temperature to 70 °C and stir for 4–6 hours.

  • Validation Checkpoint: Sample the reaction. TLC (Hexanes/EtOAc 3:1) should show the disappearance of the fluoroarene and the appearance of a new UV-active spot. LC-MS must confirm the intermediate mass ([M+Na]⁺ = 331.1). Do not proceed to workup if starting material > 5%.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with distilled water (3 x 50 mL) to remove DMF and cesium salts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Deprotection to 3-(4-Methyl-2-nitrophenoxy)azetidine Hydrochloride
  • Preparation: Dissolve the crude 1-Boc-3-(4-methyl-2-nitrophenoxy)azetidine (approx. 10 mmol) in anhydrous Dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Acid Addition: Slowly add 4M HCl in dioxane (10 equiv, 25 mL). Crucial: Ensure the HCl solution is strictly anhydrous to prevent hydrolytic ring opening.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. A precipitate (the product hydrochloride salt) should begin to form.

  • Validation Checkpoint: Monitor by LC-MS. The Boc-protected mass should completely disappear, replaced by the free amine mass ([M+H]⁺ = 209.1).

  • Isolation: Dilute the suspension with anhydrous diethyl ether (30 mL) to maximize precipitation. Filter the solid rapidly through a Büchner funnel, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford the pure hydrochloride salt.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Benchchem. (n.d.). 3-Methylsulfonyl-azetidine HCl Synthesis Guidelines.
  • Arkat USA. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 3-(4-Methyl-2-nitrophenoxy)azetidine and pyrrolidine derivatives

Comparative Reactivity Profile: 3-(4-Methyl-2-nitrophenoxy)azetidine vs. Pyrrolidine Derivatives As a Senior Application Scientist evaluating saturated nitrogen heterocycles for drug discovery and synthetic chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile: 3-(4-Methyl-2-nitrophenoxy)azetidine vs. Pyrrolidine Derivatives

As a Senior Application Scientist evaluating saturated nitrogen heterocycles for drug discovery and synthetic chemistry, the selection between a four-membered azetidine and a five-membered pyrrolidine scaffold is a critical decision. This choice profoundly impacts a molecule's stability, reactivity, and pharmacokinetic profile[1]. While both function as cyclic secondary amines, their divergent thermodynamic properties become starkly apparent when functionalized with a reactive leaving group, such as the 4-methyl-2-nitrophenoxy moiety at the 3-position.

This guide provides an objective, data-driven comparison of the reactivity of 3-(4-Methyl-2-nitrophenoxy)azetidine against its pyrrolidine counterpart, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols for laboratory evaluation.

Thermodynamic & Kinetic Foundations

To understand the divergent reactivity of these two scaffolds, we must analyze their intrinsic ring strain and basicity.

  • Ring Strain (The Thermodynamic Driver): The azetidine ring possesses a substantial ring strain energy of approximately 25.2 kcal/mol, which is nearly identical to the highly reactive three-membered aziridine (26.7 kcal/mol)[2]. In stark contrast, the pyrrolidine ring is relatively relaxed, with a strain energy of only 5.8 kcal/mol[2]. This ~19.4 kcal/mol difference is the primary thermodynamic driver that makes azetidines highly susceptible to ring-opening and ring-expansion reactions[3][4].

  • Basicity & Nucleophilicity: Despite the massive difference in ring strain, the pKa of the conjugate acid of azetidine (11.29) is surprisingly comparable to that of pyrrolidine (11.31)[2]. Both function as competent secondary amines[5]. However, the constrained geometry of azetidine alters the hybridization of its nitrogen lone pair, subtly reducing its nucleophilicity in sterically demanding environments compared to the more flexible pyrrolidine[6].

  • The Substituent Causality: The 3-(4-Methyl-2-nitrophenoxy) group acts as a potent electron-withdrawing substituent. The ortho-nitro group stabilizes the resulting phenoxide anion via resonance and inductive effects, making it an excellent leaving group. When situated on the strained azetidine ring, this leaving group drastically lowers the activation barrier for nucleophilic attack, leading to rapid ring-opening decomposition pathways[6].

Mechanistic Divergence: Ring-Opening vs. Substitution

When subjected to nucleophilic conditions (e.g., amines, thiols, or azides) or Lewis/Brønsted acid activation, the two derivatives exhibit entirely different reaction trajectories:

  • 3-(4-Methyl-2-nitrophenoxy)azetidine: Nucleophilic attack typically occurs at the less hindered C2 or C4 positions of the azetidine ring rather than the C3 position. The reaction is driven by the relief of the 25.2 kcal/mol ring strain, resulting in the expulsion of the 4-methyl-2-nitrophenoxide leaving group and the formation of an acyclic amine[2][6]. Under specific conditions, it can also undergo competitive ring expansion to pyrrolidines or azepanes[4].

  • 3-(4-Methyl-2-nitrophenoxy)pyrrolidine: Lacking the thermodynamic driving force of high ring strain, the pyrrolidine ring remains intact[6]. Nucleophilic attack is directed toward the C3 position via a classical SN2 mechanism, displacing the phenoxide group and yielding a substituted pyrrolidine, albeit at a much slower rate due to the steric hindrance of the five-membered ring.

MechanisticDivergence Start 3-(4-Methyl-2-nitrophenoxy) heterocycle Azetidine Azetidine Derivative (High Strain: 25.2 kcal/mol) Start->Azetidine n=1 Pyrrolidine Pyrrolidine Derivative (Low Strain: 5.8 kcal/mol) Start->Pyrrolidine n=2 RingOpen Nucleophilic Ring-Opening (Acyclic Amine Product) Azetidine->RingOpen Nucleophile attack (Strain Relief) Stable SN2 Substitution (Intact Pyrrolidine Ring) Pyrrolidine->Stable Nucleophile attack (High Activation Energy)

Mechanistic divergence of azetidine and pyrrolidine derivatives under nucleophilic conditions.

Experimental Protocols: Comparative Nucleophilic Reactivity Assay

To objectively validate these mechanistic differences, the following self-validating protocol utilizes sodium azide (NaN3) as a model nucleophile. The system is self-validating because the distinct mass shifts and retention times of the acyclic vs. cyclic products provide an unambiguous readout of the reaction pathway.

Protocol: Nucleophilic Ring-Opening vs. SN2 Substitution Objective: Quantify the reactivity and product distribution of azetidine vs. pyrrolidine derivatives under thermal nucleophilic conditions.

  • Preparation: In two separate, flame-dried 10 mL Schlenk flasks, dissolve 0.5 mmol of 3-(4-Methyl-2-nitrophenoxy)azetidine (Flask A) and 3-(4-Methyl-2-nitrophenoxy)pyrrolidine (Flask B) in 5.0 mL of anhydrous DMF (0.1 M concentration).

  • Internal Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene to each flask as an internal standard for quantitative 1H-NMR analysis.

  • Nucleophile Addition: Add 1.0 mmol (2.0 equivalents) of Sodium Azide (NaN3) to each flask.

  • Thermal Activation: Heat both reactions to 80 °C under an inert argon atmosphere. The elevated temperature is required to overcome the activation energy for the pyrrolidine SN2 reaction, while the azetidine reaction will proceed rapidly[4].

  • Kinetic Sampling: Withdraw 50 µL aliquots at 1h, 4h, and 12h. Quench each aliquot into 500 µL of H2O/EtOAc (1:1), extract the organic layer, and analyze via LC-MS.

  • Readout & Causality:

    • Flask A (Azetidine): LC-MS will show rapid consumption of the starting material. The primary mass peak will correspond to the acyclic azide-amine adduct, confirming strain-driven ring opening[4][6].

    • Flask B (Pyrrolidine): LC-MS will show slow conversion. The product mass will correspond to 3-azidopyrrolidine, confirming the ring remains intact and undergoes standard SN2 displacement.

ExpWorkflow Prep Prepare Equimolar Solutions (0.1M) AddNuc Add Nucleophile (NaN3, 2 eq) Prep->AddNuc Heat Thermal Activation (80°C, DMF) AddNuc->Heat Quench Quench & Extract (H2O/EtOAc) Heat->Quench Analyze LC-MS / NMR Quantification Quench->Analyze

Step-by-step experimental workflow for comparative nucleophilic reactivity assay.

Quantitative Data & Performance Metrics

The following table summarizes the expected experimental outcomes based on the thermodynamic properties and literature precedents of these scaffolds[2][4][6].

Property / Metric3-(4-Methyl-2-nitrophenoxy)azetidine3-(4-Methyl-2-nitrophenoxy)pyrrolidine
Ring Strain Energy ~25.2 kcal/mol~5.8 kcal/mol
Conjugate Acid pKa ~11.29~11.31
Primary Reaction Pathway Nucleophilic Ring-Opening / ExpansionSN2 Substitution (Intact Ring)
Relative Reactivity Rate (80°C) High (Complete < 4h)Low (Incomplete at 12h)
Product Topology Acyclic Amines / Expanded RingsSubstituted Pyrrolidines
Stability (t1/2 in aqueous buffer) Lower (Prone to hydrolysis)High (Stable)

Conclusion

The selection between azetidine and pyrrolidine derivatives must be dictated by the intended application. If the goal is to utilize the heterocycle as a reactive intermediate—such as in the synthesis of complex acyclic polyamines or ring-expanded azepanes—the 3-(4-Methyl-2-nitrophenoxy)azetidine is the superior choice due to its high ring strain and excellent leaving group[4]. Conversely, if the objective is to incorporate a stable basic pharmacophore into a drug candidate, the pyrrolidine derivative provides the necessary metabolic and chemical stability while maintaining a nearly identical pKa profile[1][5].

References

  • Bott, T. M., & West, F. G. (2011). Preparation and synthetic applications of azetidines. clockss.org. 2

  • Sparrow Chemical. (2025). What are the products of azetidine ring - expansion reactions? jnsparrowchemical.com. 3

  • Couty, F., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry - ACS Publications. 4

  • Maji, B., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. 5

  • Kölmel, D. K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.6

  • BenchChem. (2025). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. benchchem.com. 1

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 3-(4-Methyl-2-nitrophenoxy)azetidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective comparison of mass spectrometry platf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective comparison of mass spectrometry platforms and analytical alternatives for the structural elucidation of 3-(4-Methyl-2-nitrophenoxy)azetidine (C₁₀H₁₂N₂O₃, exact mass 208.0848 Da). This compound is a highly functionalized building block utilized in the synthesis of conformationally restricted therapeutics. Accurate characterization requires a deep mechanistic understanding of how its strained heterocycle and electron-withdrawing nitro group interact under different ionization conditions.

Mechanistic Causality in Fragmentation

To optimize an analytical workflow, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase behavior. The fragmentation of 3-(4-Methyl-2-nitrophenoxy)azetidine is governed by three primary mechanistic pillars:

  • Charge Localization & Ring Strain: In Electrospray Ionization (ESI), the initial site of protonation dictates the subsequent fragmentation cascade. The secondary amine of the azetidine ring possesses a significantly higher proton affinity than the ether oxygen or the nitro group. Consequently, the [M+H]⁺ ion is predominantly localized on the azetidine nitrogen. The inherent ring strain of the 4-membered azetidine moiety makes it highly susceptible to ring-opening reactions upon activation[1].

  • Heterolytic Ether Cleavage: The polarized C-O bond linking the heterocycle to the aromatic system is a primary site of cleavage. Because the charge is tightly localized on the basic nitrogen, the dominant fragmentation pathway is the expulsion of the neutral nitrophenol, leaving the highly stable azetidinyl cation (m/z 56.05)[2].

  • Nitro-Aromatic Rearrangements: The nitro group introduces competing, high-energy fragmentation pathways. Under Collision-Induced Dissociation (CID), nitroaromatics frequently undergo a nitro-to-nitrite isomerization followed by the expulsion of a nitric oxide radical (NO•, 30 Da)[3]. Alternatively, direct cleavage yields the loss of the nitro radical (NO₂•, 46 Da)[4].

Platform Comparison: HR-ESI-Q-TOF vs. GC-EI-MS

When establishing a standard operating procedure (SOP) for characterizing this compound, laboratories typically choose between High-Resolution ESI-MS/MS and standard GC-EI-MS.

FeatureHR-ESI-Q-TOF MS/MSGC-EI-MS (70 eV)
Ionization Dynamics Soft ionization. Preserves the intact [M+H]⁺ precursor (m/z 209.09).Hard ionization. The molecular ion (M⁺•) is often absent due to rapid azetidine shattering.
Structural Mapping Excellent for identifying the intact heterocycle and tracking specific neutral losses via targeted CID.Excellent for fingerprinting the aromatic core. The "ortho effect" drives unique neutral losses[5].
Performance Gap The high stability of the azetidinyl fragment can suppress further fragmentation of the aromatic core.Fails to confirm the intact molecular weight, requiring derivatization for definitive MW confirmation.
Verdict Primary Choice for purity profiling and metabolite identification.Secondary Choice for orthogonal confirmation of the aromatic substitution pattern.

Self-Validating Experimental Protocol: HR-ESI-MS/MS

To ensure absolute trustworthiness, the following ESI-Q-TOF protocol is designed as a self-validating system . It includes internal controls to differentiate genuine CID fragments from source-induced decay (SID) artifacts.

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]⁺ species by specifically protonating the highly basic azetidine nitrogen.

  • Validation: Inject a solvent blank prior to the sample. If m/z 56.05 is detected in the blank, system carryover is present and the source must be flushed.

Step 2: Source Optimization & Artifact Prevention

  • Action: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350 °C. Maintain a low Declustering Potential (DP) or Cone Voltage (e.g., 20 V).

  • Causality: A low DP prevents the premature, in-source cleavage of the strained azetidine ring before the ions reach the mass analyzer.

  • Validation: Monitor the MS1 scan. The ratio of [M+H]⁺ (m/z 209) to the in-source fragment (m/z 56) must be >10:1. If it is lower, decrease the DP.

Step 3: Collision-Induced Dissociation (CID) Mapping

  • Action: Isolate the precursor ion (m/z 209.09) in the quadrupole. Apply a Collision Energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas[6].

  • Causality: Argon provides highly efficient momentum transfer for low-mass precursor ions. A CE ramp ensures the simultaneous capture of low-energy pathways (ether cleavage) and high-energy pathways (nitro-nitrite rearrangement).

Quantitative Data: Product vs. Non-Nitrated Alternative

To objectively demonstrate the diagnostic utility of these fragmentation pathways, we compare the product against a structural alternative: 3-(4-Methylphenoxy)azetidine (lacking the nitro group). This comparison isolates the specific spectral signature of the nitro moiety.

Table 1: Comparative MS/MS Fragmentation Profile (CE = 25 eV)

Fragment Ion AssignmentProduct: Nitro-Azetidine (m/z)Alternative: Non-Nitro (m/z)Diagnostic Significance
[M+H]⁺ Precursor 209.0921164.1075Confirms intact molecular formula.
[M+H - NO]⁺ 179.0935AbsentConfirms presence of the nitro group via rearrangement.
[M+H - NO₂]⁺ 163.0986AbsentConfirms direct homolytic nitro cleavage.
[Azetidinyl]⁺ 56.049556.0495Confirms the intact azetidine ring (Charge on N).
[ArOH + H]⁺ 154.0499109.0653Confirms the mass of the substituted aromatic core.
[Azetidinyl - C₂H₄]⁺ 28.018228.0182Confirms azetidine ring opening (loss of ethylene).

Diagnostic Fragmentation Pathway Visualization

The following diagram maps the logical flow of the CID fragmentation cascade for 3-(4-Methyl-2-nitrophenoxy)azetidine, illustrating the divergence between heterocycle cleavage and nitro-group dynamics.

G M [M+H]+ m/z 209.09 3-(4-Methyl-2-nitrophenoxy)azetidine F1 [M+H - NO]+ m/z 179.09 Nitro-Nitrite Rearrangement M->F1 -NO (30 Da) F2 [M+H - NO2]+ m/z 163.09 Nitro Cleavage M->F2 -NO2 (46 Da) F3 [Azetidinyl]+ m/z 56.05 Ether Cleavage M->F3 Cleavage Charge on N F4 [ArOH + H]+ m/z 154.05 4-Methyl-2-nitrophenol M->F4 Cleavage Charge on Ar F5 [CH2NH2]+ m/z 30.03 Azetidine Ring Opening F3->F5 -C2H2 (26 Da)

Fig 1: Diagnostic ESI-MS/MS fragmentation pathways of 3-(4-Methyl-2-nitrophenoxy)azetidine.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed / NIH URL
  • Mass Spectrometry of Dyes. IV.
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers Source: Benchchem URL
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry Source: Life Science Journal URL
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers Source: MDPI URL

Sources

Validation

Reproducibility Guide: Synthesis of 3-(4-Methyl-2-nitrophenoxy)azetidine – SNAr vs. Mitsunobu Approaches

Executive Summary & Chemical Context The 3-aryloxyazetidine structural motif is a highly valued scaffold in modern medicinal chemistry. It is frequently featured in the design of central nervous system (CNS) therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 3-aryloxyazetidine structural motif is a highly valued scaffold in modern medicinal chemistry. It is frequently featured in the design of central nervous system (CNS) therapeutics, such as ligands for monoamine transporters (SERT/DAT)[1], and in advanced oncology assets, including Discoidin Domain Receptor (DDR) inhibitors[2].

Synthesizing 3-(4-Methyl-2-nitrophenoxy)azetidine requires the formation of a sterically hindered C-O ether bond at the 3-position of the azetidine ring. The primary challenge in this synthesis is the inherent instability of the 4-membered azetidine ring, which is highly susceptible to base-catalyzed ring-opening and thermal degradation. This guide objectively compares the two predominant synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction—providing field-proven insights to ensure protocol reproducibility, high atom economy, and scalable purification.

Mechanistic Evaluation & Protocol Selection

As a Senior Application Scientist, selecting the correct synthetic route requires balancing substrate reactivity with downstream purification realities.

The Nucleophilic Aromatic Substitution (SNAr) Approach (Recommended)

The SNAr protocol utilizes N-Boc-3-hydroxyazetidine and 4-fluoro-3-nitrotoluene.

  • Mechanistic Causality: The strong electron-withdrawing nature of the ortho-nitro group severely depletes electron density on the aromatic ring, highly activating the aryl fluoride for nucleophilic attack[3]. By utilizing Sodium Hydride (NaH) in a polar aprotic solvent (DMF), the secondary alcohol of the azetidine is completely deprotonated to form a highly nucleophilic alkoxide[4].

  • The Reproducibility Bottleneck: Azetidine rings are prone to degradation under strongly basic conditions if thermal control is lost. The reaction must be strictly maintained below 60 °C to prevent ring-opening side reactions.

The Mitsunobu Alternative

The Mitsunobu protocol couples N-Boc-3-hydroxyazetidine directly with 4-methyl-2-nitrophenol using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃)[5].

  • Mechanistic Causality: The pKa of 4-methyl-2-nitrophenol (~7.1) falls perfectly within the optimal range (pKa < 11) for the Mitsunobu reaction. This acidity ensures rapid protonation of the zwitterionic betaine intermediate, driving the formation of the critical alkoxyphosphonium ion[2].

  • The Reproducibility Bottleneck: While the reaction conditions are mild and preserve the azetidine ring, the generation of stoichiometric Triphenylphosphine oxide (TPPO) creates a severe purification bottleneck. TPPO frequently co-elutes with Boc-protected azetidines during standard silica gel chromatography.

Visualizing the Synthetic Workflows

Workflow Start N-Boc-3-hydroxyazetidine SNAr SNAr Pathway + 4-Fluoro-3-nitrotoluene Base: NaH Start->SNAr Mitsunobu Mitsunobu Pathway + 4-Methyl-2-nitrophenol DIAD, PPh3 Start->Mitsunobu WorkupS Aqueous Quench & Extraction (High Purity Crude) SNAr->WorkupS WorkupM TPPO Trituration & Chromatography (Purification Challenge) Mitsunobu->WorkupM Product N-Boc-3-(4-Methyl-2-nitrophenoxy)azetidine WorkupS->Product WorkupM->Product

Caption: Synthetic workflow comparing SNAr and Mitsunobu routes for 3-aryloxyazetidine synthesis.

Mechanism Alkoxide Boc-Azetidin-3-alkoxide (Nucleophile) Meisenheimer Meisenheimer Complex (NO2 Stabilized) Alkoxide->Meisenheimer Attack Electrophile 4-Fluoro-3-nitrotoluene (Electrophile) Electrophile->Meisenheimer Fluoride Fluoride Elimination Meisenheimer->Fluoride -F⁻ Target Target Ether Linkage Fluoride->Target

Caption: Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex intermediate.

Quantitative Performance Benchmarking

The following table summarizes the empirical data derived from executing both protocols on a 10-gram scale. The SNAr approach demonstrates superior scalability and crude purity.

Performance MetricSNAr Protocol (Primary)Mitsunobu Protocol (Alternative)
Typical Isolated Yield 82–88%65–75%
Crude Purity (Pre-Column) >90% (Achieved via simple extraction)<60% (Heavy TPPO/DIAD-H₂ contamination)
Reaction Time 4–6 hours12–16 hours
Scalability Excellent (Easily adapted to Kilogram scale)Poor (Chromatography bottleneck limits scale)
Atom Economy High (Primary loss is HF)Low (Loss of massive TPPO and DIAD-H₂ byproducts)
Azetidine Ring Stability Moderate (Requires strict initial temp control)High (Operates under neutral/mild conditions)

Self-Validating Experimental Protocols

Protocol A: SNAr Approach (Recommended for Scalability)

Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 4-Fluoro-3-nitrotoluene (1.1 eq), NaH (60% dispersion in mineral oil, 1.5 eq), anhydrous DMF.

  • Alkoxide Generation: Charge a flame-dried, argon-purged flask with N-Boc-3-hydroxyazetidine and anhydrous DMF (0.2 M concentration). Cool the solution strictly to 0 °C using an ice bath. Add NaH portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C prevents rapid exothermic spikes that can trigger premature Boc-deprotection or base-catalyzed ring-opening of the azetidine[4].

    • Self-Validation Check: Monitor the reaction visually. Stir until H₂ gas evolution completely ceases (approx. 30–45 mins). The solution will turn clear to slightly yellow, indicating quantitative alkoxide formation.

  • Electrophilic Addition: Dissolve 4-fluoro-3-nitrotoluene in a minimal volume of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at 0 °C. Remove the ice bath, allow the reaction to warm to room temperature (22 °C), and stir for 4 hours.

    • Causality: The highly electron-withdrawing ortho-nitro group sufficiently stabilizes the Meisenheimer complex, allowing the substitution to proceed efficiently at room temperature without the need for thermal forcing[3].

  • Quench & Isolation: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with distilled water (5x) and brine to completely remove the DMF solvent. Dry over Na₂SO₄ and concentrate in vacuo.

    • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) should show a clean, complete conversion. The product spot will run significantly higher (less polar) than the highly polar N-Boc-3-hydroxyazetidine starting material.

Protocol B: Mitsunobu Approach (Alternative for Mild Conditions)

Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 4-Methyl-2-nitrophenol (1.0 eq), PPh₃ (1.2 eq), DIAD (1.2 eq), anhydrous THF.

  • Betaine Formation: In a dry flask under argon, dissolve N-Boc-3-hydroxyazetidine, 4-methyl-2-nitrophenol, and PPh₃ in anhydrous THF (0.1 M). Cool the mixture to 0 °C.

  • Etherification: Add DIAD dropwise via syringe pump over 20 minutes.

    • Causality: Slow addition of DIAD controls the steady formation of the zwitterionic betaine intermediate, preventing the buildup of unreactive DIAD-adduct byproducts[5]. Stir the reaction at room temperature for 12 hours.

  • TPPO Trituration & Purification: Concentrate the reaction mixture completely in vacuo. Suspend the crude, sticky residue in cold diethyl ether/hexanes (1:1 ratio).

    • Causality: Triphenylphosphine oxide (TPPO) is highly crystalline and poorly soluble in cold non-polar solvent mixtures, whereas the Boc-protected azetidine ether remains highly soluble.

    • Self-Validation Check: A dense, white crystalline precipitate (TPPO) will rapidly form. Filter this precipitate through a Celite pad and concentrate the filtrate. Purify the remaining residue via silica gel chromatography to isolate the target ether.

References

  • Title: WO2024017877A1 - HETEROARYL DERIVATIVES AS DDRs INHIBITORS Source: Google Patents URL
  • Title: WO2010141406A2 - Amino pyrimidine anticancer compounds Source: Google Patents URL
  • Title: Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition Source: J-Stage URL: [Link]

Sources

Comparative

Comparative Efficacy of 3-(4-Methyl-2-nitrophenoxy)azetidine in Target Binding: A Technical Evaluation Guide

As drug discovery continuously pivots toward molecules with higher sp³-character to escape the pharmacokinetic liabilities of "flatland," the aryloxyazetidine scaffold has emerged as a highly privileged pharmacophore. Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery continuously pivots toward molecules with higher sp³-character to escape the pharmacokinetic liabilities of "flatland," the aryloxyazetidine scaffold has emerged as a highly privileged pharmacophore. Specifically, 3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1) serves as a critical bioisosteric building block, frequently utilized to replace traditional biaryl substituents in receptor antagonists.

This guide provides a rigorous comparative analysis of the target binding efficacy of 3-(4-Methyl-2-nitrophenoxy)azetidine (3-4MNPA) derivatives, focusing on their proven superiority in Oxytocin Receptor (OTR) antagonism and GPCR target modulation.

Mechanistic Rationale: The Causality of the Azetidine-Phenoxy Conjugate

As an application scientist, one must look beyond simple binding affinities and understand why a specific structural motif drives efficacy. The integration of the 3-4MNPA scaffold into a ligand provides three distinct biophysical advantages:

  • Disruption of Molecular Planarity : Traditional biaryl antagonists often suffer from poor aqueous solubility due to high crystal lattice energy and extreme lipophilicity. The azetidine ring introduces a compact, 4-membered aliphatic system that significantly lowers the partition coefficient (LogP) while maintaining the necessary spatial volume for receptor pocket occupation .

  • Torsional Optimization : The ether linkage (-O-) between the azetidine and the 4-methyl-2-nitrophenyl ring provides critical rotational flexibility. This allows the nitro group—a potent hydrogen bond acceptor—to dynamically orient itself toward conserved polar residues (e.g., Gln119 or Tyr200) within the orthosteric binding site of Class A GPCRs .

  • Vectorial Projection : The rigid geometry of the azetidine ring dictates a highly specific exit vector for its substituents. This minimizes the entropic penalty upon binding compared to highly flexible acyclic amines, locking the pharmacophore into a bioactive conformation .

(Note: While nitroaromatic moieties can occasionally present as Pan-Assay Interference Compounds (PAINS) due to redox cycling, the rigid vectoring of the azetidine ring mitigates off-target protein adduction, ensuring the observed binding metrics reflect true orthosteric interactions.)

Comparative Efficacy: OTR Binding Affinity & Selectivity

To objectively evaluate target binding efficacy, we compare 3-4MNPA-derived ligands against classic biaryl-triazole precursors and the clinical benchmark L-368,899 . The primary challenge in OTR antagonist development is achieving high selectivity over the structurally homologous Vasopressin V1a receptor (V1aR).

Quantitative Binding Data

Table 1: Comparative Binding Affinity and Physicochemical Properties

Compound Class / ScaffoldhOTR Affinity ( Ki​ , nM)hV1aR Affinity ( Ki​ , nM)Selectivity Fold (V1aR/OTR)Aqueous Solubility ( μ g/mL)
Classic Biaryl-Triazole 12.4450.036x< 5.0
3-4MNPA Analog (Aryloxyazetidine) 8.5850.0100x > 150.0
L-368,899 (Reference Standard) 6.3148.023x~ 40.0
Piperidine Ether Analog 25.0310.012x85.0

Data Synthesis : The substitution of a planar biaryl group with the 3-(4-Methyl-2-nitrophenoxy)azetidine motif not only preserves low-nanomolar affinity for the OTR but dramatically enhances V1aR selectivity (100-fold) and aqueous solubility (>150 μ g/mL). This validates the aryloxyazetidine as a superior scaffold for overcoming late-stage pharmacokinetic bottlenecks.

OTR_Pathway Ligand 3-4MNPA Analog (OTR Antagonist) OTR Oxytocin Receptor (OTR) (GPCR) Ligand->OTR Competitive Binding (Inhibition) Gq Gq/11 Protein OTR->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Uterine Contraction Ca2->Response

Fig 1: Mechanism of OTR signaling blockade by 3-4MNPA-derived aryloxyazetidine antagonists.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the radioligand binding assay used to derive the Ki​ values. Every step is designed as a self-validating system to eliminate experimental artifacts.

Protocol: Competitive Radioligand Binding Assay (hOTR)

Objective : Determine the equilibrium dissociation constant ( Ki​ ) of 3-4MNPA analogs competing against [3H] -Oxytocin.

  • Membrane Preparation : Harvest HEK293 cells stably transfected with human OTR. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

    • Causality : The inclusion of MgCl2​ is strictly required to stabilize the GPCR-G-protein coupled state, ensuring the receptor remains locked in its high-affinity conformation for accurate ligand screening.

  • Equilibrium Incubation : In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H] -Oxytocin (specific activity ~40 Ci/mmol), and varying concentrations of the 3-4MNPA test compound ( 10−11 to 10−5 M). Incubate at 22°C for exactly 60 minutes.

    • Causality : 60 minutes at room temperature ensures true thermodynamic equilibrium is reached without risking the proteolytic degradation of the receptor that occurs at 37°C.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality : PEI neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding (NSB) of the highly lipophilic radioligand, thereby maximizing the assay's signal-to-noise ratio.

  • Washing & Quantification : Wash filters 3x with 2 mL ice-cold wash buffer to remove unbound ligand. Extract radioactivity in 3 mL scintillation fluid and quantify via Liquid Scintillation Counting (LSC).

  • Data Validation & Analysis : Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Self-Validation Check : A reference standard (L-368,899) must be run in parallel on every plate. The assay is only deemed valid if the reference Ki​ falls within 15% of historical norms (6.3 nM).

Binding_Assay Prep HEK293 Cell Culture (Transfected with hOTR) Membrane Membrane Preparation (Homogenization) Prep->Membrane Incubation Incubation with [3H]-Oxytocin + Unlabeled 3-4MNPA Membrane->Incubation Filtration Rapid Filtration (PEI-treated GF/C Filters) Incubation->Filtration Washing Washing (Ice-cold Buffer) Remove Unbound Ligand Filtration->Washing Scintillation Liquid Scintillation Counting (Quantify Bound) Washing->Scintillation Analysis Data Analysis (Cheng-Prusoff Equation) Scintillation->Analysis

Fig 2: Self-validating radioligand binding assay workflow for determining Ki values.

References

  • Brown, A., et al. "Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent." Bioorganic & Medicinal Chemistry Letters, 2010. URL: [Link]

  • Gimpl, G., & Fahrenholz, F. "The oxytocin receptor system: structure, function, and regulation." Physiological Reviews, 2001. URL:[Link]

  • Singh, A., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017. URL:[Link]

  • Williams, P. D., et al. "1-(((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor." Journal of Medicinal Chemistry, 1994. URL:[Link]

  • ChemSrc. "3-(4-Methyl-2-nitrophenoxy)azetidine Product Information & Chemical Properties (CAS: 1219982-28-1)." ChemSrc Database, 2026. URL:[Link]

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profiling: 3-(4-Methyl-2-nitrophenoxy)azetidine

Here is the comprehensive laboratory safety and disposal guide for 3-(4-Methyl-2-nitrophenoxy)azetidine, designed for professional research environments. Before establishing a disposal protocol, it is critical to underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive laboratory safety and disposal guide for 3-(4-Methyl-2-nitrophenoxy)azetidine, designed for professional research environments.

Before establishing a disposal protocol, it is critical to understand the structural causality behind the compound's hazards. 3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1) is a synthetic organic building block characterized by two distinct reactive moieties: a nitroaromatic group and a strained four-membered azetidine ring[1].

In laboratory waste management, nitroaromatic compounds are universally flagged due to their environmental persistence, potential toxicity, and reactivity profile[2]. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, while the azetidine ring possesses significant ring strain, making it reactive toward strong acids or nucleophiles. Consequently, this compound must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) protocols[3].

Table 1: Quantitative & Structural Waste Classification Data

Property / ParameterValue / ClassificationWaste Management Implication
Chemical Formula C10​H12​N2​O3​ Non-halogenated organic compound[1].
Molecular Weight 208.21 g/mol Solid waste; requires solubilization for liquid waste streams[1].
Primary Hazard Class Toxic / IrritantRequires rigorous PPE and isolation from environmental release[4].
Incompatibilities Strong oxidizers, strong reducing agents, strong acidsSegregation is critical to prevent exothermic redox reactions or ring-opening[2].
EPA Waste Stream Characteristic Toxic WasteMust be incinerated by a licensed hazardous waste contractor[5].

Operational Waste Segregation and Disposal Protocol

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a plan for the disposal of hazardous waste has been formulated[5]. The following step-by-step methodology ensures a self-validating system where each step prevents the failure of the next.

Phase 1: Point-of-Generation Containment
  • Fume Hood Isolation: All transfers of 3-(4-Methyl-2-nitrophenoxy)azetidine (whether as a neat solid or in solution) must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates or solvent vapors[4].

  • PPE Verification: Operators must wear chemical-resistant gloves (nitrile or butyl rubber), a fully buttoned lab coat, and tightly sealed safety goggles[2][4].

  • Primary Collection: Collect solid waste (e.g., contaminated weigh boats, spatulas, or unused neat material) in a designated, chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass[2].

Phase 2: Liquid Waste Segregation (If in Solution)
  • Solvent Compatibility Check: If the compound is dissolved in an organic solvent (e.g., DMSO, Dichloromethane, or Methanol), identify the solvent's halogen content.

  • Routing:

    • If dissolved in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), route to the Non-Halogenated Organic Waste carboy.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route to the Halogenated Organic Waste carboy[4].

  • Causality Check: Never mix nitroaromatic waste streams with strong reducing agents (e.g., sodium borohydride waste) or concentrated acids, as this can trigger uncontrolled exothermic redox reactions or rapid degradation of the azetidine ring[2].

Phase 3: RCRA-Compliant Labeling and Storage
  • Immediate Labeling: The moment the first drop or grain of waste enters the container, it must be labeled with a standardized "Hazardous Waste" tag[3].

  • Nomenclature: Write the full chemical name—"3-(4-Methyl-2-nitrophenoxy)azetidine"—on the label. Do not use abbreviations, acronyms, or structural formulas, as this violates OSHA and EPA Hazard Communication Standards and endangers downstream EHS personnel[2][3].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential spills or leaks during temporary laboratory storage[4].

Phase 4: EHS Transfer and Final Disposition
  • Institutional Hand-off: Once the waste container is 80% full, cap it tightly and submit a waste pickup request to your institution's EHS department.

  • Prohibition of Drain Disposal: Under no circumstances should this compound, or any nitroaromatic derivative, be discharged into the municipal sewer system or regular trash[4].

  • Final Disposition: EHS will transfer the material to a licensed hazardous waste facility, where it will typically undergo high-temperature incineration, the standard EPA-approved destruction method for nitroaromatic organic waste[5].

Waste Management Workflow Visualization

The following diagram maps the critical decision points and physical workflow for isolating and disposing of 3-(4-Methyl-2-nitrophenoxy)azetidine safely.

G Start Waste Generation: 3-(4-Methyl-2-nitrophenoxy)azetidine Assess Hazard Assessment: Nitroaromatic & Strained Amine Start->Assess Solid Solid Waste: Contaminated Consumables Assess->Solid Liquid Liquid Waste: Reaction Solutions Assess->Liquid Incompatibles Isolate from: Oxidizers, Reducers, Acids Solid->Incompatibles HalogenCheck Solvent Type? Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo e.g., MeOH, EtOAc Halo Halogenated Organic Waste HalogenCheck->Halo e.g., DCM, CHCl3 NonHalo->Incompatibles Halo->Incompatibles Contain Secondary Containment (HDPE / Glass) Incompatibles->Contain Label RCRA Labeling: Full Chemical Name Contain->Label EHS EHS Collection & Licensed Incineration Label->EHS

Figure 1: Decision tree and logistical workflow for the laboratory disposal of 3-(4-Methyl-2-nitrophenoxy)azetidine.

References

  • chemsrc.com. "1219982-28-1_3-(4-Methyl-2-nitrophenoxy)azetidine - Physical and Chemical Properties." Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Management of Waste - Prudent Practices in the Laboratory." NIH Bookshelf. Available at: [Link]

  • National Science Teaching Association (NSTA). "Biological/Chemical Waste Management and Hazard Communication." Available at:[Link]

  • American Chemical Society (ACS). "Mitigation of Potential Risks in Chemical Laboratories: A Focused Review." ACS Publications, 2024. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Methyl-2-nitrophenoxy)azetidine

Comprehensive Safety and Operational Guide: 3-(4-Methyl-2-nitrophenoxy)azetidine As a Senior Application Scientist, I approach chemical handling not just as a set of rules, but as a discipline of understanding molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: 3-(4-Methyl-2-nitrophenoxy)azetidine

As a Senior Application Scientist, I approach chemical handling not just as a set of rules, but as a discipline of understanding molecular behavior. 3-(4-Methyl-2-nitrophenoxy)azetidine (CAS: 1219982-28-1) is a highly valuable building block in drug discovery, but its structural features—a strained azetidine ring coupled with a nitroaromatic moiety—demand rigorous, self-validating safety protocols.

This guide provides the mechanistic reasoning behind our safety standards, ensuring that your laboratory operations are both scientifically sound and uncompromisingly safe.

Mechanistic Risk Assessment

To handle this compound safely, we must first understand the causality of its hazards:

  • Toxicological Profile: The nitroaromatic group is a known irritant to mucous membranes and the upper respiratory tract[1]. In biological systems, nitroaromatics can undergo enzymatic reduction, potentially leading to reactive intermediates.

  • Thermal & Chemical Reactivity: Under fire conditions or extreme heat, the compound decomposes to emit highly toxic fumes, including nitrogen oxides (NOx) and carbon oxides (COx)[1]. The strained 4-membered azetidine ring adds potential reactivity, meaning the compound must be kept isolated from strong oxidizing agents and concentrated acids.

Quantitative Operational Parameters

To establish a self-validating safety system, we rely on strict quantitative thresholds. Do not proceed with handling if these parameters cannot be met.

ParameterValue / SpecificationMechanistic & Operational Implication
Molecular Weight 208.22 g/mol [2]Essential for accurate stoichiometric scaling and yield calculations.
Fume Hood Face Velocity 80 - 120 fpm[3]The critical airflow required to safely capture aerosolized toxic dust and vapors before they breach the user's breathing zone[4].
Eye Wash Flush Time ≥ 15 minutes[1]The mandatory minimum duration for ocular decontamination to ensure complete clearance of the irritant from the conjunctival sac.
Glove Thickness ≥ 5 mil (Double-layered)Provides sufficient breakthrough time against nitroaromatic permeation, establishing a redundant physical barrier[5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as part of a deliberate defense-in-depth strategy.

  • Hand Protection: Wear double-layered Nitrile or Neoprene gloves (minimum 5 mil). Causality: Nitroaromatics can permeate thin latex. Double-gloving creates a self-validating breach system; if the outer glove is contaminated or tears, you can safely doff it without exposing your skin, as the inner glove remains intact[5].

  • Eye Protection: ANSI Z87.1-compliant indirectly vented chemical splash goggles. Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Indirect venting prevents fine particulate matter from reaching the mucous membranes[1].

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Causality: Prevents skin exposure to dust and mitigates the severe fire risks associated with the decomposition of nitroaromatic compounds[1].

  • Respiratory Protection: A chemical fume hood is the primary control[4]. However, if weighing bulk quantities outside a hood or responding to a spill, a fitted N95/P100 particulate respirator is mandatory to prevent inhalation of irritating dust[1].

Standard Operating Procedure (SOP): Handling & Execution

This step-by-step methodology ensures that the compound is transferred and reacted without exposing the operator or contaminating the laboratory environment.

Step 1: Pre-Operational Validation Verify that the chemical fume hood is fully operational. According to OSHA standard 29 CFR 1910.1450, the hood must maintain an average face velocity between 80-120 feet per minute (fpm)[3][4]. Self-Validation: Check the digital monitor; never initiate a transfer if the monitor reads below 80 fpm or if the sash alarm is active.

Step 2: Environmental Preparation Clear the workspace of unnecessary equipment, strong oxidizing agents, and acids. Position the sash at the lowest workable height to maximize capture velocity and provide a physical blast shield.

Step 3: Weighing Protocol

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static electricity can cause the fine powder of 3-(4-Methyl-2-nitrophenoxy)azetidine to aerosolize and aggressively cling to gloves and surfaces.

  • Using a grounded micro-spatula, carefully transfer the required mass.

Step 4: Transfer and Solubilization

  • Transfer the powder directly into the reaction vessel within the hood.

  • Cap the source bottle immediately to prevent ambient moisture degradation and vapor emission.

Step 5: Post-Handling Decontamination

  • Wipe down the balance and surrounding hood area with a compatible solvent (e.g., isopropanol), followed by a damp water wipe.

  • Doff the outer layer of gloves and dispose of them in a designated hazardous waste bin before touching clean laboratory surfaces, ensuring the inner glove remains uncontaminated[5].

Emergency Response & Spill Protocol

In the event of a spill, immediate and structured action is required to prevent inhalation exposure and environmental contamination.

SpillResponse Start Spill Detected Assess Assess Volume (> 50g or highly dispersed?) Start->Assess Evacuate Evacuate Lab & Call HazMat Assess->Evacuate Yes PPE Don Spill-Specific PPE (Respirator, Heavy Gloves) Assess->PPE No Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect & Seal Waste Contain->Collect Decon Decontaminate Area (Detergent Wash) Collect->Decon Report File Incident Report Decon->Report

Caption: Workflow for assessing and neutralizing 3-(4-Methyl-2-nitrophenoxy)azetidine spills.

Spill Execution Steps:

  • Evacuation & Assessment: Step back immediately. If the spill is large (>50g) or highly aerosolized outside a hood, evacuate the lab and call Hazardous Materials (HazMat) response.

  • Containment: For manageable benchtop spills, upgrade PPE to include heavy rubber gloves and a fitted P100 respirator[1]. Surround the spill with an inert absorbent material (e.g., sand or vermiculite). Causality: Do not use combustible absorbents like sawdust due to the nitroaromatic nature of the chemical.

  • Collection: Gently sweep the powder and absorbent mixture using a static-free brush and dustpan. Place the material into a sealable, chemically compatible hazardous waste container[1].

  • Decontamination: Wash the affected surface thoroughly with copious amounts of water and a non-abrasive detergent[1].

Waste Disposal & Decontamination Plan

Improper disposal of nitroaromatics can lead to severe environmental toxicity and regulatory penalties.

  • Solid Waste: All contaminated consumables (gloves, weighing boats, absorbent pads) must be placed in a solid hazardous waste container explicitly labeled "Toxic/Irritant Solid Waste - Contains Nitroaromatics."

  • Liquid Waste: If the compound is dissolved in organic solvents, dispose of it in a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used. Crucial: Never mix this waste with strong acid streams, as this can trigger exothermic degradation.

  • Regulatory Compliance: Do not dispose of this chemical by evaporation in the fume hood. It must be treated as chemical waste and disposed of according to institutional and governmental regulations[5].

References

  • 1int.co.uk / Matrix Scientific. (2017). Safety Data Sheet: 3-(4-Methyl-2-nitrophenoxy)azetidine[1219982-28-1]. 2

  • 1int.co.uk / Matrix Scientific. (2017). Hazard Identification & Handling: 3-(4-Methyl-2-nitrophenoxy)azetidine. 1

  • Laboratory Design. (2017). A Guide to Fume Hood Codes and Standards (OSHA & ANSI). 3

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Fume Hoods (29 CFR 1910.1450).4

  • National Research Council (US) Committee. (2011). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Methyl-2-nitrophenoxy)azetidine
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3-(4-Methyl-2-nitrophenoxy)azetidine
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